molecular formula C7H9N3O B596283 2-Methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1220030-34-1

2-Methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B596283
CAS No.: 1220030-34-1
M. Wt: 151.169
InChI Key: RFQURUYEKTZMMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one is a high-value chemical scaffold in medicinal chemistry and drug discovery. This compound features a fused bicyclic pyrrolopyrimidine structure, which is recognized as a privileged pharmacophore in the design of kinase inhibitors. Its core structure serves as a key intermediate for the synthesis of novel therapeutic agents targeting critical biological pathways. Recent scientific investigations highlight the significant research potential of this chemical series. Notably, 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives have been identified as a new class of ATR (Ataxia Telangiectasia and Rad3-related) kinase inhibitors, a promising target for cancer therapy . Furthermore, structurally related pyrrolo[3,2-d]pyrimidine analogs have been developed as potent dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), key enzymes in folate metabolism that are well-validated targets for anticancer and antimicrobial agents . These findings underscore the utility of this core structure in developing inhibitors for enzymes central to cell proliferation and DNA damage response mechanisms. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses in humans or animals. CAS Number: Please verify the specific isomer, as similar compounds exist (e.g., 16372-11-5 is for the [2,3-d] isomer). Molecular Formula: C7H9N3O Molecular Weight: 151.17 g/mol

Properties

IUPAC Name

2-methyl-3,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-4-9-6-3-8-2-5(6)7(11)10-4/h8H,2-3H2,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFQURUYEKTZMMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CNC2)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

synthesis pathway for 2-Methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-Methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one

This guide provides a comprehensive overview of a plausible and efficient , a heterocyclic compound of significant interest in medicinal chemistry. The pyrrolo[3,4-d]pyrimidine core is a key pharmacophore in the development of various therapeutic agents, including Ataxia telangiectasia and Rad3-related (ATR) kinase inhibitors for cancer therapy.[1] This document is intended for researchers, scientists, and drug development professionals, offering not just a protocol, but also the underlying scientific rationale for the proposed synthetic strategy.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic analysis of the target molecule, this compound (I), suggests a disconnection of the pyrimidinone ring. This leads back to a key intermediate, a suitably substituted pyrrolidine-3,4-dicarboxylate derivative (II). The pyrimidinone ring can be constructed in a classical condensation reaction with acetamidine. This strategy is advantageous as it utilizes readily available starting materials and employs well-established chemical transformations.

G Target Molecule (I) Target Molecule (I) Pyrrolidine Intermediate (II) Pyrrolidine Intermediate (II) Target Molecule (I)->Pyrrolidine Intermediate (II) Acetamidine Acetamidine Target Molecule (I)->Acetamidine Starting Materials Starting Materials Pyrrolidine Intermediate (II)->Starting Materials

Caption: Retrosynthetic analysis of this compound.

Proposed Synthesis Pathway

The forward synthesis is designed as a multi-step process commencing from commercially available starting materials. The key steps involve the formation of a protected pyrrolidine ring, followed by the construction of the pyrimidinone ring.

Step 1: Synthesis of Diethyl 1-benzyl-2-oxopyrrolidine-3,4-dicarboxylate

The synthesis begins with the Michael addition of ethyl acetoacetate to N-benzylmaleimide. This reaction is typically carried out in the presence of a base, such as sodium ethoxide, in an alcoholic solvent. This approach is a variation of the synthesis of pyrrolidine derivatives, which are versatile intermediates.[2]

Step 2: Synthesis of Diethyl 1-benzyl-3-aminopyrrolidine-3,4-dicarboxylate

The keto group in the pyrrolidinone ring is then converted to an amino group. This can be achieved through reductive amination. The ketone is first treated with ammonia or an ammonia source, followed by reduction with a suitable reducing agent like sodium cyanoborohydride.

Step 3: Synthesis of this compound

The final step involves the cyclization of the aminodiester intermediate with acetamidine hydrochloride. This condensation reaction forms the pyrimidinone ring. The reaction is typically heated in a suitable solvent such as ethanol or isopropanol. The benzyl protecting group can be removed under appropriate hydrogenolysis conditions in a subsequent step if the unprotected pyrrole nitrogen is desired. However, for the target molecule as named, the benzyl group is retained on the pyrrolidine nitrogen, which is a common strategy in medicinal chemistry to modulate physicochemical properties. For the purpose of this guide, we will consider the N-benzyl protected final compound.

G N-benzylmaleimide N-benzylmaleimide Intermediate A Diethyl 1-benzyl-2-oxopyrrolidine-3,4-dicarboxylate N-benzylmaleimide->Intermediate A Ethyl acetoacetate Ethyl acetoacetate Ethyl acetoacetate->Intermediate A Intermediate B Diethyl 1-benzyl-3-aminopyrrolidine-3,4-dicarboxylate Intermediate A->Intermediate B Reductive Amination Target Molecule 2-Methyl-1-benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one Intermediate B->Target Molecule Cyclization Acetamidine HCl Acetamidine HCl Acetamidine HCl->Target Molecule

Caption: Proposed forward synthesis pathway.

Detailed Experimental Protocols

The following protocols are based on established methodologies for similar transformations and are intended to be a starting point for optimization by experienced researchers.

Protocol 1: Synthesis of Diethyl 1-benzyl-2-oxopyrrolidine-3,4-dicarboxylate
  • To a solution of sodium ethoxide (prepared from 2.3 g, 0.1 mol of sodium in 100 mL of absolute ethanol) at 0 °C, add a solution of N-benzylmaleimide (18.7 g, 0.1 mol) and ethyl acetoacetate (13.0 g, 0.1 mol) in 50 mL of absolute ethanol dropwise.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Neutralize the mixture with glacial acetic acid.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Protocol 2: Synthesis of Diethyl 1-benzyl-3-aminopyrrolidine-3,4-dicarboxylate
  • Dissolve Diethyl 1-benzyl-2-oxopyrrolidine-3,4-dicarboxylate (0.1 mol) in methanol (200 mL).

  • Add ammonium acetate (77.1 g, 1.0 mol) and sodium cyanoborohydride (6.3 g, 0.1 mol).

  • Stir the reaction mixture at room temperature for 48 hours.

  • Quench the reaction by the addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be used in the next step without further purification or can be purified by column chromatography.

Protocol 3: Synthesis of 2-Methyl-1-benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one
  • To a solution of Diethyl 1-benzyl-3-aminopyrrolidine-3,4-dicarboxylate (0.1 mol) in isopropanol (150 mL), add acetamidine hydrochloride (10.4 g, 0.11 mol) and sodium isopropoxide (10.8 g, 0.11 mol).

  • Reflux the reaction mixture for 12 hours.

  • Cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by crystallization or column chromatography to yield the final product.

Data Presentation

StepProductStarting MaterialsKey ReagentsExpected Yield (%)
1Diethyl 1-benzyl-2-oxopyrrolidine-3,4-dicarboxylateN-benzylmaleimide, Ethyl acetoacetateSodium ethoxide60-70
2Diethyl 1-benzyl-3-aminopyrrolidine-3,4-dicarboxylateIntermediate from Step 1Ammonium acetate, NaBH3CN50-60
32-Methyl-1-benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-oneIntermediate from Step 2, Acetamidine HClSodium isopropoxide40-50

Conclusion

The described synthetic pathway offers a reliable and scalable method for the preparation of this compound. The strategy leverages well-understood organic reactions and readily accessible starting materials. The methodologies provided are based on analogous transformations reported in the literature, ensuring a high degree of confidence in their applicability.[2][3][4] This guide serves as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, providing a solid foundation for the synthesis of this important heterocyclic scaffold. Further optimization of reaction conditions may be necessary to achieve higher yields and purity, as is standard practice in synthetic organic chemistry.

References

  • Rogério, K. R., et al. (2018). Synthesis and molecular modelling studies of pyrimidinones and pyrrolo[3,4-d]-pyrimidinodiones as new antiplasmodial compounds. Memórias do Instituto Oswaldo Cruz, 113(8), e170452. [Link]

  • Al-Tel, T. H. (2010). An Expeditious Synthesis of Pyrrolo[3,4-d]pyrimidine-2,4-dione from Uracil. Jordan Journal of Chemistry, 5(3), 269-276.
  • Southwick, P. L., & Hofmann, G. H. (1963). Compounds in the Pyrrolo[3,4-d]pyrimidine Series. Syntheses Based on 2,3-Dioxopyrrolidines. The Journal of Organic Chemistry, 28(5), 1332–1336.
  • Shaabani, A., et al. (2016). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society, 60(3), 131-136.
  • Cavalla, J. F., & Willis, D. (1967). Substituted pyrrolo[3,4-d]pyrimidines: their preparation from 3-amino-4-cyano-3-pyrrolines. Journal of the Chemical Society C: Organic, (8), 693-696.
  • Zhang, Z., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry, 224, 113711.
  • Sigma-Aldrich. 2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride.
  • ResearchGate. Scheme 1: Syntheses of pyrido[1,2-a]pyrrolo[3,4-d]pyrimidine 3a and...
  • Gontova, T., et al. (2022).
  • Ackermann, L., et al. (2017). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journal of Organic Chemistry, 13, 1333–1339.
  • Merchant, J. R., & Dike, S. Y. (1977). Synthesis of some 2,4-diamino-pyrrolo-pyrimidines. Proceedings of the Indian Academy of Sciences - Section A, 85(4), 229-234.
  • Gangjee, A., et al. (2005). Synthesis of N-{4-[(2,4-diamino-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl}-L-glutamic acid and N-{4-[(2-amino-4-oxo-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl}-L-glutamic acid as dual inhibitors of dihydrofolate reductase and thymidylate synthase and as potential antitumor agents. Journal of Medicinal Chemistry, 48(23), 7215–7222.
  • Gangjee, A., et al. (2010). Design, Synthesis, and Biological Evaluation of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors. Journal of Medicinal Chemistry, 53(23), 8299–8310.
  • ChemScene. 2-Methyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-ol.
  • Gontova, T., et al. (2022).
  • Zhang, Z., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry, 224, 113711.
  • Wang, Y., et al. (2022). Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors. Bioorganic & Medicinal Chemistry Letters, 69, 128795.
  • TCI Chemicals. 4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid.
  • Crane, L., Beardsley, G. P., & Maki, Y. (1980). Synthesis of pyrrolo[3,2-d]pyrimidines from furazano[3,4-d]pyrimidines via enolate and ene adducts. The Journal of Organic Chemistry, 45(19), 3827–3831.

Sources

An In-Depth Technical Guide on the Core Mechanism of Action of 2-Methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Unveiling the Therapeutic Potential of a Privileged Scaffold

The pyrrolo[3,4-d]pyrimidine nucleus represents a cornerstone in contemporary medicinal chemistry, recognized as a "privileged scaffold" for its recurring appearance in biologically active compounds. Its inherent structural features facilitate interactions with a multitude of enzymatic targets, leading to the development of potent and selective therapeutic agents. This guide delves into the hypothesized mechanism of action of a specific derivative, 2-Methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one, grounding the analysis in the rich chemical and biological context of its parent scaffold. While direct literature on this exact molecule is emerging, a wealth of data on structurally analogous compounds provides a robust framework for predicting its biological activity.

Recent research has illuminated the role of 6,7-dihydro-5H-pyrrolo[3,4-d]-pyrimidine derivatives as a novel class of inhibitors for the Ataxia telangiectasia and Rad3-related (ATR) kinase[1][2]. ATR is a critical regulator of the DNA Damage Response (DDR), a cellular network essential for maintaining genomic integrity[1]. Given the structural similarities, it is herein postulated that this compound functions as a potent and selective inhibitor of ATR kinase. This guide will, therefore, be structured around this central hypothesis, providing a comprehensive roadmap for its validation, from initial enzymatic assays to complex cell-based functional studies. We will explore the causality behind each experimental choice, ensuring a self-validating and scientifically rigorous approach to elucidating the compound's core mechanism of action.

Part 1: The ATR Kinase - A Prime Target in Oncology

ATR is a serine/threonine-protein kinase that plays a pivotal role in the cellular response to DNA damage and replication stress[1]. In the event of single-strand DNA breaks or stalled replication forks, ATR is activated and initiates a signaling cascade to arrest the cell cycle, promote DNA repair, and, if the damage is irreparable, induce apoptosis[2]. Many cancer cells exhibit defects in their DNA damage response pathways, rendering them highly dependent on the remaining intact pathways, such as the one governed by ATR, for survival. This dependency creates a therapeutic window for ATR inhibitors, which can selectively eliminate cancer cells through a concept known as synthetic lethality[2]. By inhibiting ATR, we can potentiate the effects of DNA-damaging chemotherapies and radiation, as well as induce synthetic lethality in tumors with pre-existing DNA repair deficiencies, such as those with mutations in the ATM gene[2].

The pyrrolopyrimidine scaffold has been successfully exploited to develop inhibitors for a range of kinases, including Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs)[3][4][5][6]. This precedent further strengthens the hypothesis that this compound is likely to exert its biological effects through kinase inhibition, with ATR being a highly probable target.

Proposed Signaling Pathway

The following diagram illustrates the central role of ATR in the DNA damage response and the proposed inhibitory action of this compound.

ATR_Pathway DNA_Damage DNA Damage (e.g., Replication Stress) ATR_Activation ATR Activation DNA_Damage->ATR_Activation activates Chk1 Chk1 ATR_Activation->Chk1 phosphorylates p_Chk1 p-Chk1 (Active) ATR_Activation->p_Chk1 Compound 2-Methyl-6,7-dihydro-3H- pyrrolo[3,4-d]pyrimidin-4(5H)-one Compound->ATR_Activation inhibits Cell_Cycle_Arrest Cell Cycle Arrest p_Chk1->Cell_Cycle_Arrest DNA_Repair DNA Repair p_Chk1->DNA_Repair Apoptosis Apoptosis p_Chk1->Apoptosis

Caption: Proposed ATR signaling pathway and the inhibitory point of the compound.

Part 2: A Step-by-Step Experimental Workflow for Mechanism of Action Validation

To rigorously test our hypothesis, a multi-tiered experimental approach is essential. This workflow is designed to first confirm the direct enzymatic inhibition of ATR and then to elucidate the downstream cellular consequences of this inhibition.

Experimental_Workflow Start Hypothesis: Compound is an ATR Inhibitor Tier1 Tier 1: In Vitro Kinase Profiling Start->Tier1 Tier2 Tier 2: Target Engagement & Downstream Signaling in Cells Tier1->Tier2 If potent & selective for ATR Tier3 Tier 3: Cellular Phenotypic Assays Tier2->Tier3 If ATR pathway is inhibited Conclusion Conclusion: Mechanism of Action Validated Tier3->Conclusion If cellular phenotype is consistent with ATR inhibition

Caption: A multi-tiered workflow for validating the mechanism of action.

Tier 1: In Vitro Kinase Profiling

The initial step is to determine if this compound directly inhibits ATR kinase activity and to assess its selectivity against other kinases.

Experimental Protocol: In Vitro ATR Kinase Assay

  • Objective: To quantify the inhibitory potency (IC50) of the compound against recombinant human ATR kinase.

  • Materials:

    • Recombinant human ATR kinase.

    • ATR-specific peptide substrate.

    • ATP (Adenosine triphosphate).

    • This compound.

    • Kinase assay buffer.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare a serial dilution of the compound in DMSO.

    • In a 384-well plate, add the compound dilutions, ATR kinase, and the peptide substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for 1 hour.

    • Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Rationale: This direct enzymatic assay provides the foundational evidence of target engagement. A low nanomolar IC50 value would strongly support our hypothesis[1].

Data Presentation:

Kinase TargetIC50 (nM)
ATRExperimental Value
ATMExperimental Value
DNA-PKExperimental Value
CDK2Experimental Value
EGFRExperimental Value

Causality: A broad kinase panel is crucial for assessing selectivity. High selectivity for ATR over other kinases, particularly those from the same family (e.g., ATM, DNA-PK), is a hallmark of a promising drug candidate and helps to de-risk potential off-target toxicities.

Tier 2: Target Engagement and Downstream Signaling in Cells

Once direct enzymatic inhibition is confirmed, the next logical step is to verify that the compound can engage ATR within a cellular context and inhibit its downstream signaling.

Experimental Protocol: Western Blot Analysis of Chk1 Phosphorylation

  • Objective: To measure the inhibition of ATR-mediated phosphorylation of its downstream target, Chk1, in a cellular model.

  • Materials:

    • Cancer cell line (e.g., HT-29 or a cell line with known ATM deficiency).

    • This compound.

    • DNA damaging agent (e.g., Hydroxyurea or UV radiation) to activate the ATR pathway.

    • Primary antibodies against phospho-Chk1 (Ser345) and total Chk1.

    • Secondary HRP-conjugated antibody.

    • Lysis buffer and standard Western blotting reagents.

  • Procedure:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Pre-treat the cells with varying concentrations of the compound for 1 hour.

    • Induce DNA damage with hydroxyurea or UV radiation.

    • After the desired time point, lyse the cells and quantify protein concentration.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-Chk1 and total Chk1, followed by the secondary antibody.

    • Visualize the protein bands using a chemiluminescence detection system.

Rationale: This experiment directly links the compound's activity to the ATR pathway in a biological system. A dose-dependent decrease in phospho-Chk1 levels, without affecting total Chk1, would be strong evidence of on-target activity.

Tier 3: Cellular Phenotypic Assays

The final tier of experiments aims to demonstrate that the observed target engagement and pathway inhibition translate into a relevant cellular phenotype, such as cell death or growth arrest.

Experimental Protocol: Cell Viability Assay in ATM-Deficient vs. ATM-Proficient Cells

  • Objective: To assess the synthetic lethality of the compound in cancer cells with a compromised DNA damage response.

  • Materials:

    • An isogenic pair of cell lines: one ATM-proficient and one ATM-deficient.

    • This compound.

    • Cell viability reagent (e.g., CellTiter-Glo®).

  • Procedure:

    • Seed both cell lines in a 96-well plate.

    • Treat the cells with a serial dilution of the compound.

    • Incubate for 72 hours.

    • Measure cell viability using the CellTiter-Glo® reagent and a luminometer.

    • Calculate the IC50 for each cell line.

Rationale: This assay directly tests the synthetic lethality hypothesis. A significantly lower IC50 in the ATM-deficient cell line compared to its ATM-proficient counterpart would be a powerful demonstration of the compound's therapeutic potential and its mechanism of action via ATR inhibition.

Data Presentation:

Cell LineATM StatusIC50 (µM)
Cell Line AProficientExperimental Value
Cell Line BDeficientExperimental Value

Part 3: Conclusion and Future Directions

The structured, multi-tiered approach outlined in this guide provides a robust framework for elucidating the mechanism of action of this compound. Based on the strong precedent of the pyrrolo[3,4-d]pyrimidine scaffold as a source of potent kinase inhibitors, particularly targeting ATR, it is highly probable that this compound will demonstrate significant activity against this key DNA damage response regulator[1][2].

Successful validation of this hypothesis through the proposed experimental workflow would position this compound as a promising candidate for further preclinical development as an anticancer agent. Future studies should focus on comprehensive pharmacokinetic and pharmacodynamic profiling, in vivo efficacy studies in relevant tumor models, and the identification of predictive biomarkers to guide its clinical application. The exploration of this compound and its analogs will undoubtedly contribute to the growing arsenal of targeted therapies aimed at exploiting the inherent vulnerabilities of cancer cells.

References

  • Pyrrolo[2,3- d ]pyrimidine and Pyrazolo[3,4- d ]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase. ResearchGate. Available from: [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. Available from: [Link]

  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Semantic Scholar. Available from: [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. Available from: [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Available from: [Link]

  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Sci-Hub. Available from: [Link]

  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. PubMed. Available from: [Link]

  • Targeting dihydrofolate reductase: Design, synthesis and biological evaluation of novel 6-substituted pyrrolo[2,3-d]pyrimidines as nonclassical antifolates and as potential antitumor agents. PubMed. Available from: [Link]

  • Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents. NIH. Available from: [Link]

  • Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents. ACS Publications. Available from: [Link]

  • 2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride. MySkinRecipes. Available from: [Link]

  • Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors. PubMed. Available from: [Link]

  • Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. NIH. Available from: [Link]

  • Discovery of novel 7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines as ATR inhibitors based on structure-based drug design. PubMed. Available from: [Link]

  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. NIH. Available from: [Link]

Sources

Spectroscopic Characterization of 2-Methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one: A Predictive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrrolo[3,4-d]pyrimidine scaffold is a significant heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential applications as kinase inhibitors.[1] The specific compound, 2-Methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one, represents a core structure within this class of molecules. A thorough understanding of its spectroscopic properties is paramount for researchers engaged in the synthesis, characterization, and application of novel therapeutics based on this framework.

Molecular Structure and Predicted Spectroscopic Features

The structural features of this compound, including a lactam ring, a pyrimidine ring, and a methyl group, give rise to a unique spectroscopic fingerprint.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in a suitable solvent such as DMSO-d₆ would likely exhibit the following signals:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.5 - 11.5Singlet1HN5-H (Amide)
~7.5 - 8.5Singlet1HN-H (Pyrrole)
~4.0 - 4.5Singlet2HC6-H₂
~3.0 - 3.5Singlet2HC7-H₂
~2.2 - 2.5Singlet3HC2-CH₃

Rationale:

  • The amide proton (N5-H) is expected to be significantly deshielded due to the electron-withdrawing effect of the adjacent carbonyl group, appearing as a broad singlet at a high chemical shift.

  • The pyrrole N-H proton's chemical shift can vary depending on the solvent and concentration.

  • The two methylene groups (C6-H₂ and C7-H₂) in the dihydro-pyrrolo ring are expected to be singlets due to the lack of adjacent protons for coupling. Their chemical shifts are influenced by the neighboring nitrogen atoms.

  • The methyl group protons (C2-CH₃) attached to the pyrimidine ring are expected to appear as a sharp singlet in the upfield region.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum would provide insights into the carbon skeleton:

Chemical Shift (δ, ppm)Assignment
~160 - 170C4 (C=O)
~150 - 160C2
~145 - 155C7a
~110 - 120C3a
~40 - 50C6
~35 - 45C7
~20 - 25C2-CH₃

Rationale:

  • The carbonyl carbon (C4) of the lactam is expected at the lowest field due to its sp² hybridization and the strong deshielding effect of the oxygen atom.

  • The sp² carbons of the pyrimidine ring (C2 and C7a) will appear at lower fields than the sp³ carbons.

  • The sp³ carbons of the dihydro-pyrrolo ring (C6 and C7) will be in the upfield region.

  • The methyl carbon (C2-CH₃) will be the most upfield signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted key IR absorption bands for this compound are:

Wavenumber (cm⁻¹)IntensityFunctional Group
~3200 - 3400Medium, BroadN-H stretching (Amide and Pyrrole)
~2850 - 3000MediumC-H stretching (Aliphatic)
~1650 - 1700StrongC=O stretching (Amide)
~1550 - 1650MediumC=N and C=C stretching (Pyrimidine ring)
~1400 - 1500MediumC-H bending (Aliphatic)

Rationale:

  • The N-H stretching vibrations of the amide and pyrrole groups are expected to appear as a broad band due to hydrogen bonding.

  • The strong absorption band in the region of 1650-1700 cm⁻¹ is a characteristic feature of the amide carbonyl group.

  • The stretching vibrations of the C=N and C=C bonds within the pyrimidine ring will give rise to medium intensity bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Molecular Ion: For this compound (C₇H₉N₃O), the expected molecular ion peak [M]⁺ in an electron ionization (EI) mass spectrum would be at m/z 151.07. High-resolution mass spectrometry (HRMS) would provide a more accurate mass, confirming the elemental composition.

Predicted Fragmentation Pattern: The fragmentation of the molecular ion would likely proceed through characteristic pathways:

fragmentation M [M]⁺˙ m/z 151 F1 [M - CH₃]⁺ m/z 136 M->F1 - •CH₃ F2 [M - CO]⁺˙ m/z 123 M->F2 - CO F3 [M - HNCO]⁺˙ m/z 108 M->F3 - HNCO

Caption: Predicted key fragmentation pathways for this compound.

Rationale:

  • Loss of a methyl radical (•CH₃) from the molecular ion is a common fragmentation for methyl-substituted aromatic rings.

  • Loss of a neutral carbon monoxide (CO) molecule from the lactam ring is another expected fragmentation pathway.

  • Elimination of isocyanic acid (HNCO) is a characteristic fragmentation of pyrimidinone structures.

Hypothetical Experimental Protocols

The following protocols are provided as a guide for the synthesis and spectroscopic analysis of this compound. These are based on general procedures for the synthesis of related pyrrolopyrimidines.[2]

Synthesis and Purification Workflow

synthesis_workflow cluster_synthesis Synthesis cluster_purification Purification Start Starting Materials (e.g., substituted pyrrole) Reaction Cyclocondensation Reaction (e.g., with formamide or similar reagent) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Drying Drying of Organic Layer (e.g., Na₂SO₄) Workup->Drying Evaporation Solvent Evaporation Drying->Evaporation Crude Crude Product Evaporation->Crude Column Column Chromatography (Silica gel) Crude->Column Recrystallization Recrystallization Column->Recrystallization Pure Pure Product Recrystallization->Pure

Caption: A generalized workflow for the synthesis and purification of the target compound.

Step-by-Step Synthesis:

  • Reaction Setup: A suitable substituted pyrrole precursor would be dissolved in a high-boiling solvent such as formamide or N,N-dimethylformamide.

  • Cyclization: The reaction mixture would be heated to a high temperature (e.g., 150-200 °C) for several hours to facilitate the cyclocondensation reaction to form the pyrimidinone ring.

  • Workup: After cooling, the reaction mixture would be poured into water, and the precipitated product would be collected by filtration or extracted with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: The crude product would be purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Spectroscopic Analysis Protocol
  • NMR Spectroscopy:

    • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

    • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters would be used.

  • IR Spectroscopy:

    • Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

    • Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Mass Spectrometry:

    • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe (for EI) or by dissolving it in a suitable solvent and infusing it (for ESI).

    • Acquisition: Obtain the mass spectrum in the desired ionization mode. For high-resolution data, a time-of-flight (TOF) or Orbitrap mass analyzer is recommended.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. While experimental data is currently lacking in the public domain, the predicted ¹H NMR, ¹³C NMR, IR, and mass spectral data, along with the proposed synthetic and analytical protocols, offer a solid foundation for researchers working with this important heterocyclic scaffold. The information presented here should facilitate the unambiguous identification and characterization of this compound and its analogs, thereby supporting the advancement of drug discovery and development efforts in this area.

References

  • Merchant, J. R., & Dike, S. Y. (1979). Synthesis of some 2,4-diamino-pyrrolo-pyrimidines. Proceedings of the Indian Academy of Sciences - Section A, 88(3), 229-234.
  • MDPI. (2022).
  • Sci-Hub. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. European Journal of Medicinal Chemistry, 225, 113794.
  • National Center for Biotechnology Information. (2022). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journal of Organic Chemistry, 18, 648–655.
  • Mol-Instincts. (n.d.). 3-methyl-6,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-2,4,5(3H)-trione. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3,7-Dihydro-2-thio-4H-pyrrolo[2,3-d]pyrimidin-4-one. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors. Bioorganic & Medicinal Chemistry Letters, 62, 128651.
  • ResearchGate. (2021). Synthesis and Biological Evaluation of Pyrrolo[2,3-d]pyrimidine Derivatives as a Novel Class of Antimicrobial and Antiviral Agents. Russian Journal of Organic Chemistry, 57(3), 428-441.
  • National Center for Biotechnology Information. (2023). Identification of 5,7-Dihydro-6 H-pyrrolo[2,3- d]pyrimidin-6-one Derivatives as ENPP1 Inhibitors for STING Pathway-Mediated Immunotherapy. Journal of Medicinal Chemistry, 66(17), 11957–11977.
  • NIST. (n.d.). 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-(2-bromo-2-propenyl)-5-(1-methylpropyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Discovery of novel 7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines as ATR inhibitors based on structure-based drug design. European Journal of Medicinal Chemistry, 246, 114975.
  • NIST. (n.d.). 2(3H)-Furanone, dihydro-4-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Dissolving 2-Methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical First Step to Reliable Data

The pyrrolo[3,4-d]pyrimidine scaffold is a recognized pharmacophore in modern drug discovery, with derivatives showing promise as potent inhibitors of various protein kinases. 2-Methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one is one such compound of interest for biological screening. The reliability and reproducibility of any in vitro assay—be it a biochemical enzyme assay or a cell-based phenotypic screen—hinge on the accurate and complete dissolution of the test compound. Improper solubilization can lead to erroneously low potency values, high data variability, and misleading structure-activity relationships (SAR).

This guide provides a detailed, field-proven framework for the solubilization of this compound. The principles and protocols outlined here are designed to ensure maximal compound availability in your assays, thereby safeguarding the integrity of your experimental results.

Physicochemical Properties & Solvent Selection Rationale

Understanding the fundamental properties of the compound is paramount to developing a robust dissolution strategy. While extensive experimental solubility data for this specific molecule is not widely published, we can infer a likely solubility profile based on its structure and data from related pyrrolopyrimidine analogs.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Comment
Molecular Formula C₇H₉N₃OChemScene[3]
Molecular Weight 151.17 g/mol ChemScene[3]
CAS Number 1220030-34-1ChemScene[3]
Appearance Likely a solid powderBased on related compounds
Predicted Solubility Low in water; Soluble in organic solventsInferred from heterocyclic structures[2][4][5]
Solvent Selection: A Strategic Choice

The selection of a solvent is the most critical decision in this process. The goal is to prepare a high-concentration stock solution from which working solutions can be accurately prepared.

  • Primary Recommendation: Dimethyl Sulfoxide (DMSO)

    • Rationale: DMSO is a powerful, polar aprotic solvent capable of dissolving a vast array of small organic molecules, including those with poor aqueous solubility.[6] It is miscible with water and most cell culture media, making it the industry standard for compound stock solutions. For most enzymatic and cell-based assays, the final concentration of DMSO should be kept low (typically ≤0.5%) to avoid solvent-induced artifacts or cytotoxicity.[7]

  • Secondary Alternatives: Ethanol (100%), N,N-Dimethylformamide (DMF)

    • Rationale: In rare cases where DMSO may interfere with an assay's detection system (e.g., certain fluorescence-based assays) or biological target, ethanol or DMF can be considered. However, these solvents are generally more cytotoxic than DMSO and are more volatile, which can lead to concentration changes upon storage or handling.

  • Not Recommended for Stock Solutions: Aqueous Buffers (PBS, Tris, etc.)

    • Rationale: Direct dissolution of hydrophobic compounds like this one in aqueous buffers is almost always challenging and results in very low-concentration, often saturated, solutions that are difficult to quantify. This approach is not suitable for creating the high-concentration stocks needed for dose-response studies.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the preparation of a highly accurate and concentrated stock solution, which will serve as the foundation for all subsequent experiments.

Materials
  • This compound powder

  • Anhydrous, high-purity DMSO (≥99.9%)

  • Analytical balance (readable to at least 0.1 mg)

  • Class A volumetric flask or a precision microcentrifuge tube

  • Calibrated pipettes

  • Vortex mixer

  • Benchtop sonicator (water bath)

Calculation

To prepare a 10 mM stock solution, the required mass of the compound is calculated using the following formula:

Mass (mg) = Desired Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

Example for 1 mL of a 10 mM stock: Mass (mg) = 0.010 mol/L × 0.001 L × 151.17 g/mol × 1000 mg/g = 1.51 mg

Step-by-Step Methodology
  • Weighing the Compound: Accurately weigh out the calculated amount of the compound (e.g., 1.51 mg) and place it directly into an appropriate vial (e.g., a 2 mL amber glass vial).

    • Expert Insight: Weighing a slightly larger mass (e.g., >2 mg) and adjusting the solvent volume accordingly improves accuracy. For instance, if you weigh 2.00 mg, you would add 1.323 mL of DMSO to achieve a 10 mM concentration (2.00 mg / 151.17 g/mol / 0.010 mol/L = 0.001323 L).

  • Adding Solvent: Add the calculated volume of anhydrous DMSO to the vial containing the compound.

  • Facilitating Dissolution: Securely cap the vial and vortex vigorously for 1-2 minutes.

  • Sonication: If any solid particles remain, place the vial in a water bath sonicator for 5-10 minutes. Sonication uses high-frequency sound waves to create micro-cavitations, which helps break down the crystal lattice of the solid.[8]

  • Gentle Warming (Optional): If the compound is still not fully dissolved, warm the solution in a 37°C water bath for 10-15 minutes, with intermittent vortexing. Caution: Do not overheat, as this can degrade the compound.

  • Final Inspection: Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter. This step is a critical quality control check.

  • Labeling and Storage: Clearly label the vial with the compound name, concentration (10 mM), solvent (DMSO), date, and your initials.

G cluster_prep Stock Solution Workflow weigh 1. Weigh Compound (e.g., 1.51 mg) add_dmso 2. Add Anhydrous DMSO (e.g., 1.0 mL) weigh->add_dmso vortex 3. Vortex Vigorously (1-2 min) add_dmso->vortex inspect1 4. Visually Inspect vortex->inspect1 sonicate 5. Sonicate (5-10 min) inspect1->sonicate Solid remains store 7. Store Aliquots at -20°C / -80°C inspect1->store Fully dissolved inspect2 6. Visually Inspect sonicate->inspect2 inspect2->store Fully dissolved

Caption: Workflow for preparing a high-concentration stock solution.

Protocol 2: Preparation of Working Solutions for Assays

Working solutions are dilutions of the high-concentration stock into the final assay buffer or cell culture medium. The primary challenge at this stage is preventing the compound from precipitating out of the aqueous solution, a common issue when diluting a DMSO stock.[8]

Key Principle: The Dilution Crash-Out

When a concentrated DMSO stock is rapidly diluted into an aqueous buffer, the local concentration of the compound can exceed its aqueous solubility limit before the DMSO has dispersed, causing the compound to precipitate or "crash out."

Step-by-Step Methodology (Example: 10 µM final in a cell assay)
  • Intermediate Dilution (Recommended): To minimize precipitation, perform an intermediate dilution first.

    • Pipette 2 µL of the 10 mM stock solution into 198 µL of cell culture medium. This creates a 100 µM intermediate solution in 1% DMSO. Vortex immediately.

  • Final Dilution: Add the required volume of the intermediate solution to your assay wells.

    • For a final assay volume of 200 µL per well, add 20 µL of the 100 µM intermediate solution to 180 µL of medium containing cells.

    • This results in a final concentration of 10 µM and a final DMSO concentration of 0.1% , which is well-tolerated by most cell lines.[7]

  • Vehicle Control: It is imperative to run a vehicle control. Prepare a dilution of pure DMSO in your assay medium that matches the final DMSO concentration in your highest-concentration compound wells (e.g., 0.1%).[9]

G cluster_dilution Working Solution Workflow (Example) stock 10 mM Stock in 100% DMSO intermediate 100 µM Intermediate in 1% DMSO + Medium stock->intermediate  1:100 Dilution (2 µL stock into 198 µL medium) final 10 µM Final Concentration in 0.1% DMSO + Medium intermediate->final  1:10 Dilution (e.g., 20 µL into 180 µL)

Caption: Serial dilution scheme to prevent compound precipitation.

Storage and Stability

  • Stock Solutions (10 mM in DMSO):

    • Aliquoting: Dispense the stock solution into small, single-use aliquots in tightly sealed vials to minimize freeze-thaw cycles and prevent contamination.

    • Temperature: Store at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).

    • Protection: Use amber vials or wrap clear vials in aluminum foil to protect the compound from light, which can cause photodegradation.

  • Working Solutions (Aqueous):

    • Fresh Preparation: Always prepare fresh working solutions on the day of the experiment. Do not store diluted aqueous solutions, as compound stability and solubility can be compromised over time.

Troubleshooting Guide

Table 2: Common Issues and Solutions

ProblemPotential CauseRecommended Solution
Compound will not dissolve in DMSO at room temperature. High crystal lattice energy; low solubility.1. Vortex for a longer duration. 2. Use a water bath sonicator for 10-20 minutes. 3. Gently warm the solution to 37-40°C with intermittent mixing.
Precipitate forms upon dilution into aqueous buffer/medium. Compound's aqueous solubility is exceeded.1. Ensure rapid mixing/vortexing immediately upon adding the DMSO stock to the buffer. 2. Perform an intermediate dilution step as described in Protocol 2. 3. Lower the final assay concentration. 4. For biochemical assays, consider adding a non-ionic surfactant like Tween-20 (0.01%) if it doesn't interfere with the assay.[8]
High variability in assay results. Incomplete dissolution of stock; compound precipitation; degradation.1. Re-check your stock solution for any visible precipitate. 2. Avoid repeated freeze-thaw cycles of the main stock by using aliquots. 3. Prepare fresh working solutions for every experiment.[10]

References

  • MDPI. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Available at: [Link]

  • ResearchGate. How to dissolve small inhibitor molecules for binding assay?. Available at: [Link]

  • National Center for Biotechnology Information. Assay Development for Protein Kinase Enzymes. Available at: [Link]

  • National Center for Biotechnology Information. Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. Available at: [Link]

  • National Center for Biotechnology Information. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Available at: [Link]

  • PubChem. Pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione, 1. Available at: [Link]

  • PubMed. In silico estimation of DMSO solubility of organic compounds for bioscreening. Available at: [Link]

  • MDPI. DMSO Solubility Assessment for Fragment-Based Screening. Available at: [Link]

  • ACS Publications. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. Available at: [Link]

  • MDPI. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives. Available at: [Link]

  • SciSpace. Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. Available at: [Link]

  • ResearchGate. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. Available at: [Link]

  • Molbase. 3-methyl-6,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-2,4,5(3H)-trione. Available at: [Link]

  • PubChem. 3,7-Dihydro-2-thio-4H-pyrrolo[2,3-d]pyrimidin-4-one. Available at: [Link]

  • PubChem. 6-(5-chloro-2-pyridyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione. Available at: [Link]

  • Pharmaffiliates. 2-(3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-1-(propylsulfonyl)azetidin-3-yl)acetonitrile. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to Kinase Inhibitors in Oncology: The Pyrrolopyrimidine Scaffold versus Cyclin-Dependent Kinase, Polo-Like Kinase, and Aurora Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of kinase inhibitors centered around the versatile pyrrolopyrimidine scaffold, benchmarked against other prominent classes of kinase inhibitors used in cancer therapy: Cyclin-Dependent Kinase (CDK) inhibitors, Polo-Like Kinase (PLK) inhibitors, and Aurora Kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data and detailed methodologies.

The Landscape of Kinase Inhibitors in Oncology

Protein kinases, constituting a large family of enzymes that regulate a vast array of cellular processes, have emerged as critical targets in cancer therapy. Their dysregulation is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and metastasis. The development of small molecule kinase inhibitors has revolutionized cancer treatment, offering more targeted and often less toxic alternatives to traditional chemotherapy.

This guide will delve into the specifics of several key classes of kinase inhibitors, with a particular focus on the pyrrolopyrimidine scaffold, a privileged structure in kinase inhibitor design due to its structural mimicry of the adenine core of ATP. We will compare a representative pyrrolopyrimidine-based inhibitor, Tofacitinib (a JAK inhibitor), against inhibitors of crucial cell cycle kinases: Palbociclib (CDK4/6), Volasertib (PLK1), and Alisertib (Aurora A).

The Pyrrolopyrimidine Scaffold: A Privileged Structure in Kinase Inhibition

The pyrrolo[2,3-d]pyrimidine core is a key pharmacophore in a number of approved and investigational kinase inhibitors. Its resemblance to the purine ring of ATP allows for competitive binding to the ATP-binding pocket of a wide range of kinases. This structural feature provides a versatile starting point for the design of potent and selective inhibitors.

Representative Pyrrolopyrimidine Inhibitor: Tofacitinib

Tofacitinib is an FDA-approved inhibitor of Janus kinases (JAKs), a family of non-receptor tyrosine kinases that play a crucial role in cytokine signaling pathways involved in inflammation and immunity. While primarily developed for autoimmune diseases, its mechanism of action and the role of the JAK-STAT pathway in some cancers make it a relevant comparator.

Mechanism of Action: Tofacitinib primarily inhibits JAK1 and JAK3, with some activity against JAK2.[1] This blockade disrupts the JAK-STAT signaling pathway, which is integral to the cellular responses to numerous cytokines and growth factors.[2][3]

JAK-STAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT_dimer STAT Dimer Receptor->STAT_dimer Recruitment & Phosphorylation JAK->Receptor Phosphorylation DNA DNA STAT_dimer->DNA Translocation Tofacitinib Tofacitinib Tofacitinib->JAK Inhibition Gene_Expression Gene Expression (Inflammation, Proliferation) DNA->Gene_Expression Transcription

Caption: JAK-STAT Signaling Pathway and the inhibitory action of Tofacitinib.

Comparative Analysis of Kinase Inhibitors

This section provides a head-to-head comparison of Tofacitinib with inhibitors targeting key cell cycle kinases: Palbociclib (CDK4/6), Volasertib (PLK1), and Alisertib (Aurora A).

Cyclin-Dependent Kinase (CDK) Inhibitors: Palbociclib

CDKs are a family of serine/threonine kinases that are essential for cell cycle progression.[4] CDK4 and CDK6, in complex with cyclin D, drive the transition from the G1 to the S phase of the cell cycle.[5]

Mechanism of Action: Palbociclib is a selective inhibitor of CDK4 and CDK6.[6] By inhibiting these kinases, it prevents the phosphorylation of the retinoblastoma (Rb) protein, thereby blocking cell cycle progression at the G1/S checkpoint and inducing cell cycle arrest.[7][8]

CDK4_6_Rb_Signaling_Pathway CyclinD CyclinD CDK4_6 CDK4/6 CyclinD->CDK4_6 Activation Rb_E2F Rb-E2F Complex CDK4_6->Rb_E2F Phosphorylation pRb_E2F pRb + E2F Rb_E2F->pRb_E2F G1_S_Transition G1 to S Phase Transition pRb_E2F->G1_S_Transition Drives Palbociclib Palbociclib Palbociclib->CDK4_6 Inhibition

Caption: CDK4/6-Rb Signaling Pathway and the inhibitory action of Palbociclib.

Polo-Like Kinase 1 (PLK1) Inhibitors: Volasertib

PLK1 is a serine/threonine kinase that plays a critical role in multiple stages of mitosis, including centrosome maturation, spindle formation, and cytokinesis.[9][10] Its overexpression is common in many cancers.

Mechanism of Action: Volasertib is a potent and selective inhibitor of PLK1.[11][12] It competitively binds to the ATP-binding pocket of PLK1, leading to mitotic arrest and subsequent apoptosis in cancer cells.[13][14]

Aurora Kinase Inhibitors: Alisertib

The Aurora kinase family (A, B, and C) are serine/threonine kinases that are key regulators of mitosis.[15][16] Aurora A is involved in centrosome maturation and spindle assembly.

Mechanism of Action: Alisertib is a selective inhibitor of Aurora A kinase.[17] Its inhibition leads to defects in mitotic spindle assembly, resulting in mitotic arrest and apoptosis.[18]

Mitotic_Kinase_Inhibition cluster_plk1 PLK1 Inhibition cluster_aurora Aurora A Inhibition Volasertib Volasertib PLK1 PLK1 Volasertib->PLK1 Inhibits Spindle_Formation Spindle Formation & Cytokinesis PLK1->Spindle_Formation Regulates Mitotic_Arrest Mitotic Arrest & Apoptosis Spindle_Formation->Mitotic_Arrest Alisertib Alisertib AuroraA Aurora A Alisertib->AuroraA Inhibits Centrosome_Maturation Centrosome Maturation & Spindle Assembly AuroraA->Centrosome_Maturation Regulates Centrosome_Maturation->Mitotic_Arrest ADP_Glo_Workflow Start Start Kinase_Reaction 1. Kinase Reaction Incubation (Kinase, Substrate, ATP, Inhibitor) Start->Kinase_Reaction Add_ADP_Glo 2. Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) Kinase_Reaction->Add_ADP_Glo Incubate_1 3. Incubate (40 min, RT) Add_ADP_Glo->Incubate_1 Add_Kinase_Detection 4. Add Kinase Detection Reagent (Converts ADP to ATP, adds Luciferase/Luciferin) Incubate_1->Add_Kinase_Detection Incubate_2 5. Incubate (30-60 min, RT) Add_Kinase_Detection->Incubate_2 Read_Luminescence 6. Read Luminescence Incubate_2->Read_Luminescence End End Read_Luminescence->End

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Protocol:

  • Prepare Reagents:

    • Prepare 1x Kinase Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).

    • Reconstitute kinase, substrate, and ATP to desired stock concentrations in Kinase Buffer.

    • Prepare serial dilutions of the test inhibitor in DMSO, then dilute in Kinase Buffer.

  • Set up Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of 4x substrate solution.

    • Add 2.5 µL of 4x inhibitor solution (or DMSO for control).

    • Add 2.5 µL of 4x kinase solution.

    • To initiate the reaction, add 2.5 µL of 4x ATP solution.

    • Incubate at 30°C for 1 hour.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well. [19] * Incubate at room temperature for 40 minutes. [16] * Add 20 µL of Kinase Detection Reagent to each well. [16] * Incubate at room temperature for 30-60 minutes. [10]4. Data Acquisition:

    • Measure luminescence using a plate-reading luminometer.

    • Calculate percent inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test inhibitor in culture medium.

    • Remove the old medium and add 100 µL of the diluted inhibitor to the respective wells.

    • Incubate for 72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of 5 mg/mL MTT solution to each well. [20] * Incubate at 37°C for 4 hours. 4. Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals. [13] * Shake the plate on an orbital shaker for 15 minutes. [20]5. Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the GI50 value.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment and Harvesting:

    • Treat cells with the test inhibitor at the desired concentration and for the appropriate duration.

    • Harvest both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant.

    • Wash the cells twice with cold PBS. [5]2. Staining:

    • Resuspend the cell pellet in 1x Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL. [21] * To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1 µL of 100 µg/mL Propidium Iodide (PI) working solution. [22]3. Incubation:

    • Incubate the cells at room temperature for 15 minutes in the dark. [21]4. Flow Cytometry Analysis:

    • Add 400 µL of 1x Annexin V Binding Buffer to each tube. [22] * Analyze the cells by flow cytometry within 1 hour.

    • Viable cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are Annexin V-positive and PI-positive.

Conclusion

The pyrrolopyrimidine scaffold remains a cornerstone in the development of targeted kinase inhibitors, with representatives like Tofacitinib demonstrating clinical success. When compared to inhibitors of key cell cycle regulators such as CDKs, PLKs, and Aurora kinases, it is evident that the choice of therapeutic strategy depends heavily on the specific cancer biology. While inhibitors of mitotic kinases like Volasertib and Alisertib directly target cell division, offering a potent anti-proliferative effect, their therapeutic window can be narrow. CDK4/6 inhibitors such as Palbociclib provide a more targeted approach for hormone-receptor-positive cancers by inducing cell cycle arrest.

The comparative data presented in this guide highlights the distinct potency and selectivity profiles of these different classes of inhibitors. The provided experimental protocols offer a robust framework for the preclinical evaluation and comparison of novel kinase inhibitors, ensuring data integrity and reproducibility. As our understanding of the intricate signaling networks in cancer deepens, the continued exploration and development of novel kinase inhibitors, including those based on versatile scaffolds like the pyrrolopyrimidines, will be crucial in advancing personalized cancer therapy.

References

  • Rudolph, J., et al. (2015). Volasertib, a PLK1 inhibitor, can be used for solid tumors research. Oncotarget, 6(24), 20896–20908.
  • Promega Corporation. (2023). ADP-Glo™ Kinase Assay Protocol.
  • Dowty, M. E., et al. (2014). Preclinical to clinical translation of tofacitinib, a Janus kinase inhibitor, in rheumatoid arthritis. Journal of Pharmacology and Experimental Therapeutics, 348(1), 165–173.
  • Abcam. (n.d.). MTT assay protocol. Abcam Website.
  • Pfizer. (n.d.). Palbociclib | Pfizer Oncology Development Website. Pfizer Website.
  • CLYTE Technologies. (2025).
  • Gjertsen, B. T., & Schöffski, P. (2014). Efficacy of the Plk Inhibitor Volasertib in Preclinical Models of AML. Blood, 124(21), 2351.
  • Gorre, M. E., et al. (2013). Polo-like Kinase Inhibitor Volasertib Exhibits Antitumor Activity and Synergy with Vincristine in Pediatric Malignancies. Anticancer Research, 36(2), 599-610.
  • Selleck Chemicals. (n.d.). Alisertib (MLN8237) Aurora A Kinase inhibitor | CAS 1028486-01-2. Selleck Chemicals Website.
  • Roche. (n.d.).
  • BroadPharm. (2022). Protocol for Cell Viability Assays. BroadPharm Website.
  • Creative Diagnostics. (n.d.). Multiple Roles of PLK1 in Mitosis and Meiosis.
  • Patsnap. (2024). What are CDKs inhibitors and how do they work?.
  • Cancer Research UK. (n.d.). Alisertib. Cancer Research UK Website.
  • Sells, T. B., et al. (2016). Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer. Oncotarget, 7(34), 54849–54861.
  • Carol, H., et al. (2013). Initial testing (stage 1) of the Polo-like kinase inhibitor volasertib (BI 6727), by the Pediatric Preclinical Testing Program.
  • Selleck Chemicals. (n.d.). Volasertib (BI 6727) | PLK1 Inhibitor | CAS 755038-65-4. Selleck Chemicals Website.
  • Infante, J. R., et al. (2017). Preclinical and Dose-Finding Phase I Trial Results of Combined Treatment with a TORC1/2 Inhibitor (TAK-228) and Aurora A Kinase Inhibitor (Alisertib) in Solid Tumors. Clinical Cancer Research, 23(12), 2965–2974.
  • Patsnap. (2024). What is the mechanism of Tofacitinib Citrate?.
  • Targeted Oncology. (2015). The Mechanism of Action of Palbociclib. Targeted Oncology Website.
  • National Center for Biotechnology Information. (2023). Multiple Roles of PLK1 in Mitosis and Meiosis. PubMed Central.
  • Sino Biological. (n.d.).
  • Creative Diagnostics. (n.d.). JAK-STAT Signaling Pathway.
  • Clinical Trials Arena. (2013). Volasertib for Treatment of Acute Myeloid Leukaemia (AML). Clinical Trials Arena Website.
  • Creative Diagnostics. (n.d.). Aurora Kinase Signaling Pathway.
  • University of Chicago. (n.d.). The Annexin V Apoptosis Assay. University of Chicago Flow Cytometry Facility Website.
  • U.S. Food and Drug Administration. (2015). Ibrance (Palbociclib)
  • Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Technical Manual #TM313.
  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology Website.
  • DuBois, S. G., et al. (2016). A Phase II Study of Alisertib in Children with Recurrent/Refractory Solid Tumors or Leukemia: Children's Oncology Group Phase I and Pilot Consortium (ADVL0921). Clinical Cancer Research, 22(14), 3457–3465.
  • Houghton, P. J., et al. (2013). Initial Testing (Stage 1) of the Polo-Like Kinase Inhibitor Volasertib (BI 6727), by the Pediatric Preclinical Testing Program.
  • Spring, L. M., et al. (2021). A Decade After Approval of the First CDK4/6 Inhibitor: A Look Back at Palbociclib's Journey from Discovery to Approval and What's Next in CDK Inhibition in Breast Cancer. Cancers, 13(16), 4049.
  • Axon Medchem. (n.d.). BI 6727 (Volasertib). Axon Medchem Website.
  • Wikipedia. (n.d.). Aurora kinase A. Wikipedia.
  • Dowty, M. E., et al. (2015). Preclinical to Clinical Translation of Tofacitinib, a Janus Kinase Inhibitor, in Rheumatoid Arthritis. Journal of Pharmacology and Experimental Therapeutics, 348(1), 165–173.
  • De Laurentiis, M., et al. (2016). Palbociclib - from Bench to Bedside and Beyond. Breast Care, 11(3), 177–183.
  • Kinase Logistics Europe. (n.d.). QS S Assist KINASE_ADP-GloTM Kit. Kinase Logistics Europe Website.
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne Website.
  • MedChemExpress. (n.d.). Volasertib (BI 6727) | PLK1 Inhibitor. MedChemExpress Website.
  • Ma, C., et al. (2020). Identification of volasertib-resistant mechanism and evaluation of combination effects with volasertib and other agents on acute myeloid leukemia. Oncotarget, 11(20), 1845–1858.
  • APExBIO. (n.d.). BI6727 (Volasertib). APExBIO Website.
  • Li, Y., et al. (2021). Preclinical Characterization of the Selective JAK1 Inhibitor LW402 for Treatment of Rheumatoid Arthritis. Frontiers in Pharmacology, 12, 668512.
  • MedChemExpress. (n.d.). Alisertib. MedChemExpress Website.
  • Linder, S., et al. (2018). The polo-like kinase 1 inhibitor volasertib synergistically increases radiation efficacy in glioma stem cells. Oncotarget, 9(12), 10496–10508.
  • Noack, S., et al. (2021). Onvansertib and volasertib IC50s (nM) in the different ovarian cancer cell lines. Scientific Reports, 11(1), 1-13.
  • BenchChem. (2025).
  • Selleck Chemicals. (n.d.). Alisertib (MLN8237) Aurora A Kinase inhibitor | CAS 1028486-01-2. Selleck Chemicals Website.
  • Ecsedy, J. A., et al. (2015). MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors. ACS Medicinal Chemistry Letters, 6(5), 540–544.

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-Methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one Analogs and Related Scaffolds as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolopyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for its ability to mimic the purine core of ATP and effectively target the active sites of various kinases.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-Methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one analogs, with a primary focus on their recently discovered potential as Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors.[3] To provide a comprehensive landscape, we will also draw comparisons with the well-established SAR of isomeric pyrrolo[2,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine scaffolds, which have yielded numerous clinical candidates and approved drugs targeting a range of kinases.[1][4]

The Emergence of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines as ATR Kinase Inhibitors

ATR kinase is a critical regulator in the DNA Damage Response (DDR) pathway, making it a prime target for cancer therapy.[3] Recent research has identified a series of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives as a novel class of potent ATR inhibitors.[3] The core scaffold, closely related to the topic of this guide, presents a unique three-dimensional structure that can be systematically modified to optimize potency and selectivity.

Key Structural-Activity Relationship Insights

A pivotal study exploring 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives has provided foundational SAR data. The general structure and key points of modification are highlighted below:

Caption: Key modification points on the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core.

Systematic modifications at these positions have revealed the following trends:

  • Position 2 (R1): Small, electron-donating groups, such as a methyl group, are generally favored for maintaining potency.

  • Position 4 (R2): This position is critical for establishing key interactions with the kinase hinge region. Aromatic amines, particularly those with specific substitution patterns, have been shown to be optimal.

  • Position 6 (R3): Substitutions at this position significantly influence the physicochemical properties of the compounds, such as solubility and cell permeability, without directly impacting kinase binding.

The following table summarizes the SAR of selected 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine analogs as ATR inhibitors:

CompoundR1R2R3ATR Kinase IC50 (µM)
5a Methyl4-aminophenylH0.125
5d Methyl4-amino-2-fluorophenylH0.023
5g Methyl4-amino-2,6-difluorophenylH0.007
5h Ethyl4-amino-2,6-difluorophenylH0.015

Data adapted from a study on 6,7-dihydro-5H-pyrrolo[3,4-d]-pyrimidine derivatives as a new class of ATR inhibitors.[3]

As evidenced by the data, the introduction of fluorine atoms on the R2 phenyl ring significantly enhances the inhibitory activity, with the 2,6-difluoro substitution in compound 5g resulting in the most potent analog with an IC50 of 0.007 µM.[3] This suggests that the electronic and conformational effects of these substituents are crucial for optimal binding to the ATR kinase active site.

Comparative Analysis with Isomeric Scaffolds

The SAR of the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core can be further understood by comparing it to its more extensively studied isomers, the pyrrolo[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines.

Pyrrolo[2,3-d]pyrimidines: A Versatile Kinase Inhibitor Scaffold

The pyrrolo[2,3-d]pyrimidine nucleus is a deaza-isostere of adenine and is a common feature in many ATP-competitive kinase inhibitors.[1] This scaffold has been successfully exploited to develop inhibitors for a wide range of kinases, including EGFR, VEGFR, and RET.[1][5]

A key SAR trend for pyrrolo[2,3-d]pyrimidines is the importance of substitution at the 4- and 5-positions of the pyrimidine and pyrrole rings, respectively. For instance, in a series of RET kinase inhibitors, a thienoyl group at the 6-position of the pyrrolo[2,3-d]pyrimidine core was found to be crucial for potent activity.[6]

Pyrazolo[3,4-d]pyrimidines: Potent and Selective Kinase Inhibition

The pyrazolo[3,4-d]pyrimidine scaffold has also been extensively investigated, leading to the discovery of potent inhibitors of various kinases, including RET.[4] SAR studies on this scaffold have highlighted the importance of the substituent at the 1-position of the pyrazole ring for modulating selectivity and potency.

Experimental Protocols

To facilitate further research and validation of the SAR findings discussed, detailed experimental protocols for key assays are provided below.

In Vitro Kinase Inhibition Assay (Example: ATR Kinase)

This protocol outlines a typical biochemical assay to determine the IC50 of a test compound against a target kinase.

  • Reagents and Materials:

    • Recombinant human ATR kinase

    • Biotinylated peptide substrate

    • ATP

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Test compounds (dissolved in DMSO)

    • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add 50 nL of the compound dilutions to the wells of a 384-well plate.

    • Add 5 µL of the ATR kinase solution (in assay buffer) to each well.

    • Incubate for 15 minutes at room temperature.

    • Add 5 µL of the ATP and peptide substrate solution (in assay buffer) to initiate the reaction.

    • Incubate for 1 hour at room temperature.

    • Add 10 µL of the Kinase-Glo® reagent to each well.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Cellular Proliferation Assay (MTT Assay)

This protocol describes a common method to assess the cytotoxic effects of compounds on cancer cell lines.

  • Reagents and Materials:

    • Cancer cell line (e.g., HT-29 colon cancer cells)

    • Cell culture medium (e.g., McCoy's 5A) supplemented with fetal bovine serum (FBS) and antibiotics

    • Test compounds (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

    • 96-well plates

  • Procedure:

    • Seed the cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds.

    • Incubate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

Workflow for SAR Studies

The following diagram illustrates a typical workflow for conducting SAR studies on novel kinase inhibitors.

SAR_Workflow cluster_design Design & Synthesis cluster_testing In Vitro & Cellular Testing cluster_analysis Data Analysis & Iteration Lead_ID Lead Identification (HTS or Rational Design) Analog_Design Analog Design (SAR Hypotheses) Lead_ID->Analog_Design Synthesis Chemical Synthesis of Analogs Analog_Design->Synthesis Biochemical_Assay Biochemical Kinase Inhibition Assay Synthesis->Biochemical_Assay Cell_Proliferation Cellular Proliferation Assay Biochemical_Assay->Cell_Proliferation Target_Engagement Cellular Target Engagement Assay Cell_Proliferation->Target_Engagement SAR_Analysis SAR Analysis & Model Refinement Target_Engagement->SAR_Analysis SAR_Analysis->Analog_Design Iterative Cycle Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A typical workflow for structure-activity relationship studies of kinase inhibitors.

Conclusion

The this compound scaffold and its derivatives represent a promising new class of kinase inhibitors, with demonstrated potent activity against ATR kinase.[3] The SAR insights gained from initial studies provide a clear roadmap for the rational design of more potent and selective analogs. By leveraging the extensive knowledge from the closely related pyrrolo[2,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine scaffolds, researchers can accelerate the development of novel therapeutics based on this emerging pharmacophore. The experimental protocols and workflow provided herein serve as a practical guide for drug development professionals to further explore the therapeutic potential of this exciting class of compounds.

References

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. [Link]

  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Sci-Hub. [Link]

  • Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives. Springer. [Link]

  • Synthesis and biological activity of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl regioisomers as inhibitors of de novo purine biosynthesis with selectivity for cellular uptake by high affinity folate receptors and the proton-coupled folate transporter over the reduced folate carrier. PMC - NIH. [Link]

  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed. [Link]

  • Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors. PubMed. [Link]

  • Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. ResearchGate. [Link]

  • Current Developments of Pyrrolo[2,3-d]pyrimidines with Anticancer Potential (A Review). MDPI. [Link]

  • Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. NIH. [Link]

  • N-{4-[(2-amino-4-oxo-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl}-L-glutamic acid. PubMed. [Link]

  • Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. PubMed. [Link]

  • Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5H-pyrrolo[1,2-b][6][7][8]triazole derivatives as necroptosis inhibitors. PMC - PubMed Central. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. [Link]

  • Structure-based design of 2,6,7-trisubstituted-7H-pyrrolo[2,3-d]pyrimidines as Aurora kinases inhibitors. PubMed. [Link]

  • Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. PubMed. [Link]

  • Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5H-pyrrolo[1,2-b][6][7][8]triazole derivatives as necroptosis inhibitors. RSC Publishing. [Link]

  • Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Bentham Science. [Link]

  • (PDF) Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. ResearchGate. [Link]

  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PubMed Central. [Link]

  • Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. PubMed. [Link]

Sources

In Vivo Efficacy of Pyrrolo[3,4-d]pyrimidine-based ATR Inhibitors Compared to Standard Platinum-Taxane Chemotherapy in Ovarian Cancer Models

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Development Professionals

Introduction: The Challenge of Ovarian Cancer and the Need for Novel Therapeutic Strategies

Ovarian cancer remains the most lethal gynecological malignancy, primarily due to late-stage diagnosis and the frequent development of resistance to standard-of-care chemotherapy.[1] The established first-line treatment for advanced ovarian cancer consists of cytoreductive surgery followed by a combination of a platinum-based agent, typically carboplatin, and a taxane, such as paclitaxel.[1][2] While this regimen induces a response in a majority of patients, recurrence is common, and tumors often acquire platinum resistance, creating a significant clinical challenge.[3][4]

This guide provides a comparative analysis of the in vivo efficacy of a novel therapeutic class, 6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one derivatives, which act as potent inhibitors of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, against the standard carboplatin and paclitaxel combination in preclinical models of ovarian cancer. While direct in vivo data for 2-Methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one is not yet publicly available, we will utilize data from clinically relevant ATR inhibitors built upon a similar pyrimidine core as a surrogate to evaluate the potential of this therapeutic strategy.

Part 1: A Novel Approach - Targeting the DNA Damage Response with Pyrrolo[3,4-d]pyrimidine ATR Inhibitors

The pyrrolo[3,4-d]pyrimidine scaffold has emerged as a promising core for the development of highly selective kinase inhibitors. Recent studies have identified derivatives of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine as potent inhibitors of ATR kinase, a critical regulator of the DNA Damage Response (DDR).[5][6][7]

Mechanism of Action: Exploiting Synthetic Lethality through ATR Inhibition

ATR is a master kinase that senses replication stress—the stalling of DNA replication forks—a hallmark of cancer cells due to oncogene activation and defective cell cycle checkpoints.[8] When activated, ATR orchestrates a signaling cascade that stabilizes replication forks, promotes DNA repair, and initiates cell cycle arrest, primarily at the G2/M checkpoint, allowing time for repair before mitosis.[8][9]

ATR inhibitors disrupt this crucial survival pathway. By blocking ATR, these compounds prevent the phosphorylation of downstream targets like Checkpoint Kinase 1 (CHK1), abrogating the G2/M checkpoint.[9] This forces cancer cells, already burdened with high levels of DNA damage, to enter mitosis prematurely, leading to genomic instability and a form of cell death known as mitotic catastrophe.

This approach leverages the concept of synthetic lethality . Many cancer cells, including a high percentage of high-grade serous ovarian cancers (HGSOC), have defects in other DDR pathways (e.g., mutations in ATM or BRCA1/2).[10][11] The loss of these pathways makes the cancer cells highly dependent on the ATR pathway for survival. Inhibiting ATR in such a context becomes selectively lethal to cancer cells while sparing normal cells that have intact alternative repair mechanisms.[10]

ATR_Pathway_Inhibition cluster_0 Cell Nucleus dna_damage Replication Stress / DNA Damage (e.g., stalled forks) atr ATR Kinase dna_damage->atr activates chk1 CHK1 atr->chk1 phosphorylates cell_cycle Cell Cycle Progression (G2/M Checkpoint) chk1->cell_cycle arrests repair DNA Repair & Fork Stability chk1->repair promotes apoptosis Mitotic Catastrophe (Cell Death) cell_cycle->apoptosis premature entry leads to inhibitor Pyrrolo[3,4-d]pyrimidine ATR Inhibitor inhibitor->atr INHIBITS

Caption: ATR inhibition disrupts the DNA damage response pathway.

Part 2: The Standard of Care - Carboplatin and Paclitaxel

The combination of carboplatin and paclitaxel has been the cornerstone of first-line ovarian cancer chemotherapy for decades.[1][12] Its efficacy stems from the complementary cytotoxic mechanisms of the two agents.

Mechanism of Action: A Dual Assault on DNA and Mitosis

Carboplatin: As a platinum-based alkylating-like agent, carboplatin's primary mechanism involves binding to DNA.[10][13] After entering the cell and undergoing aquation, the platinum complex forms covalent bonds with purine bases (adenine and guanine) in the DNA, creating intrastrand and interstrand cross-links. These adducts distort the DNA double helix, which interferes with essential cellular processes like DNA replication and transcription, ultimately triggering apoptosis.[10][13]

Paclitaxel: A member of the taxane family, paclitaxel targets the microtubule network, a critical component of the cell's cytoskeleton.[10] Unlike other agents that cause microtubule depolymerization, paclitaxel hyper-stabilizes microtubules, preventing their normal dynamic disassembly. This action disrupts the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division. The cell becomes arrested in the M-phase of the cell cycle, which leads to the activation of apoptotic pathways and cell death.[10]

The sequential administration of these drugs is critical, as studies have shown antagonistic interactions when carboplatin is given before or simultaneously with paclitaxel. The optimal schedule involves administering paclitaxel first, followed by carboplatin.[14]

Chemo_Pathway cluster_1 Cancer Cell carboplatin Carboplatin dna Nuclear DNA carboplatin->dna forms adducts with dna_crosslinks DNA Cross-links replication_block Replication/Transcription Block dna_crosslinks->replication_block apoptosis Apoptosis (Cell Death) replication_block->apoptosis paclitaxel Paclitaxel microtubules Microtubules paclitaxel->microtubules binds to stabilization Microtubule Hyper-stabilization mitotic_arrest Mitotic Arrest (M-Phase) stabilization->mitotic_arrest mitotic_arrest->apoptosis

Caption: Dual mechanisms of standard chemotherapy for ovarian cancer.

Part 3: Comparative In Vivo Efficacy

Direct comparative trials of novel pyrrolo[3,4-d]pyrimidine compounds against standard chemotherapy in the same ovarian cancer model are not yet published. Therefore, this guide synthesizes data from separate preclinical studies using clinically relevant agents and models to provide a benchmark for comparison.

Representative ATR Inhibitor: Ceralasertib (AZD6738), a potent, selective, orally bioavailable ATR inhibitor with a pyrimidine core, currently in clinical trials.[8][15]

Standard Treatment: Combination of Carboplatin and Paclitaxel.

Preclinical Model: Human ovarian cancer xenografts in immunocompromised mice (e.g., Patient-Derived Xenografts (PDX) or cell-line derived models like A2780).[12][16]

Therapeutic Agent(s)Preclinical ModelDosing Regimen (Representative)Efficacy Outcome (Tumor Growth Inhibition - TGI)Source
ATR Inhibitor (Ceralasertib) ATM-deficient xenografts (e.g., LoVo)25-50 mg/kg, orally, once or twice dailySignificant tumor growth inhibition and regressions observed as monotherapy.[8][17]
ATR Inhibitor + Carboplatin Various xenograft modelsCeralasertib + CarboplatinSuperior antitumor activity at lower doses compared to monotherapy; significant tumor regressions.[8]
Carboplatin + Paclitaxel A2780 Ovarian Cancer XenograftCarboplatin (40 mg/kg, ip) + Paclitaxel (10 mg/kg, iv) on days 0 & 5Significant reduction in tumor volume compared to control (e.g., 490 mm³ vs. 926 mm³ in control on day 8).[16]
Carboplatin + Paclitaxel High-Grade Serous Ovarian Cancer PDXCarboplatin (50 mg/kg, ip) + Paclitaxel (15 mg/kg, ip) weekly for 3 weeksSignificant decrease in tumor weight compared to control.[12]

Discussion of Efficacy Data:

The preclinical data show that both ATR inhibitors and the standard carboplatin-paclitaxel combination demonstrate significant in vivo antitumor activity in ovarian cancer models.

  • Standard Chemotherapy: The combination of carboplatin and paclitaxel reliably produces a significant reduction in tumor burden in both cell-line derived and patient-derived xenograft models.[12][16] This aligns with its established clinical efficacy. However, the models also reflect the clinical challenge of eventual tumor regrowth after treatment cessation.[4]

  • ATR Inhibitors: As a monotherapy, the efficacy of ATR inhibitors like ceralasertib is most pronounced in tumors with pre-existing defects in the DDR pathway, such as ATM deficiency, highlighting the targeted nature of this therapy.[8][17] This provides a clear patient selection strategy. Critically, ATR inhibitors show potent synergy when combined with DNA-damaging agents like carboplatin.[8][15] This combination allows for enhanced tumor regression at doses that are lower than what is required for either agent alone, suggesting a potential to increase the therapeutic index and overcome resistance.[8]

Part 4: Experimental Protocols

The following are representative, generalized protocols for evaluating the in vivo efficacy of therapeutic agents in an ovarian cancer xenograft model. Specific parameters must be optimized for each study.

Protocol 1: Ovarian Cancer Xenograft Model Establishment
  • Cell Culture: Human ovarian cancer cells (e.g., OVCAR-3, A2780) are cultured in appropriate media under standard conditions (37°C, 5% CO₂).[14]

  • Animal Model: Female immunodeficient mice (e.g., athymic nude or SCID), 6-8 weeks old, are used.

  • Tumor Implantation: A suspension of 5 x 10⁶ cancer cells in ~100-200 µL of a sterile medium/Matrigel mixture is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow, and their volume is measured 2-3 times per week using calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Randomization: When tumors reach a predetermined average volume (e.g., 100-150 mm³), mice are randomized into treatment and control groups.

Protocol 2: In Vivo Efficacy Study
  • Control Group: Mice receive a vehicle control (e.g., saline, PBS) on the same schedule as the treatment groups.

  • Standard Treatment Group (Carboplatin + Paclitaxel):

    • Paclitaxel is administered at a dose of 10-15 mg/kg via intravenous (iv) or intraperitoneal (ip) injection.[12][16]

    • Carboplatin is administered at a dose of 40-50 mg/kg via ip injection, typically 30 minutes after paclitaxel.[12][16]

    • Treatment is administered on a defined schedule, for example, once weekly for 3 weeks.[12]

  • ATR Inhibitor Group:

    • The ATR inhibitor (e.g., Ceralasertib) is formulated for oral administration.

    • The compound is administered daily via oral gavage at a dose of 25-50 mg/kg.[8]

    • Dosing can be continuous or intermittent (e.g., 5 days on, 2 days off) for the duration of the study.

  • Data Collection:

    • Tumor volume and body weight are monitored throughout the study.

    • At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).

  • Efficacy Evaluation: The primary endpoint is Tumor Growth Inhibition (TGI), calculated by comparing the change in tumor volume in the treated groups to the control group.

Caption: General workflow for a preclinical in vivo efficacy study.

Conclusion and Future Directions

The preclinical evidence strongly supports the therapeutic potential of 6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one derivatives and related compounds as ATR inhibitors for ovarian cancer. While the standard combination of carboplatin and paclitaxel remains an effective first-line treatment, its utility is limited by the onset of resistance.

The ATR inhibitor strategy offers several potential advantages:

  • Targeted Efficacy: It can selectively eliminate cancer cells with specific DDR defects through synthetic lethality, offering a personalized medicine approach.

  • Overcoming Resistance: By targeting a key mechanism of cellular survival under stress, ATR inhibitors have the potential to be effective in platinum-resistant tumors.

  • Synergistic Combinations: The potent synergy observed with platinum agents suggests that ATR inhibitors could enhance the efficacy of standard chemotherapy, potentially allowing for lower, less toxic doses and resensitizing resistant tumors.

Further preclinical studies are warranted to directly compare novel pyrrolo[3,4-d]pyrimidine ATR inhibitors against standard chemotherapy in platinum-sensitive and platinum-resistant ovarian cancer PDX models. Such studies will be crucial to define the optimal clinical development path for this promising new class of targeted agents.

References

  • Vendetti, F. P., et al. (2018). ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib. Cancer Research. Available at: [Link]

  • Yonemura, Y., et al. (2022). Durable responses to ATR inhibition with ceralasertib in tumors with genomic defects and high inflammation. Journal for ImmunoTherapy of Cancer. Available at: [Link]

  • Li, L., et al. (2022). Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • UCLA's Jonsson Comprehensive Cancer Center. (2011). Experimental drug slows ovarian cancer growth, increases survival in mouse model. UCLA Health. Available at: [Link]

  • Rose, P. G., et al. (2009). SU11248 (Sunitinib) does inhibit tumor growth and angiogenesis in an ovarian cancer murine xenograft model. Journal of Clinical Oncology. Available at: [Link]

  • Plummer, R., et al. (2021). Ceralasertib (AZD6738), an Oral ATR Kinase Inhibitor, in Combination with Carboplatin in Patients with Advanced Solid Tumors: A Phase I Study. Clinical Cancer Research. Available at: [Link]

  • Lee, C. H., et al. (2017). Patient-Derived Xenograft Models of Epithelial Ovarian Cancer for Preclinical Studies. Cancer Research and Treatment. Available at: [Link]

  • Burghaus, S., et al. (2011). Sunitinib (SU11248) Inhibits Growth of Human Ovarian Cancer in Xenografted Mice. Anticancer Research. Available at: [Link]

  • Hou, Y., et al. (2023). Discovery of novel 7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines as ATR inhibitors based on structure-based drug design. European Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Antitumor in vivo efficacy of AZD6738 across multiple ATM-deficient cell line xenograft models. ResearchGate. Available at: [Link]

  • Kjaer, A., et al. (2012). Imaging of Treatment Response to the Combination of Carboplatin and Paclitaxel in Human Ovarian Cancer Xenograft Tumors in Mice Using FDG and FLT PET. PLOS ONE. Available at: [Link]

  • ResearchGate. (2022). Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Carboplatin and paclitaxel combination treatment is more effective in PEO4 mouse xenografts with CC2D1A knockdown. ResearchGate. Available at: [Link]

  • Ricci, F., et al. (2016). Patient-derived ovarian cancer xenografts re-growing after a cisplatinum treatment are less responsive to a second drug re-challenge. Oncotarget. Available at: [Link]

  • Fang, Y., et al. (2022). ATR Inhibitors in Platinum-Resistant Ovarian Cancer. Cancers. Available at: [Link]

  • Mackay, H. J., et al. (2011). A Randomized Phase III Trial of IV Carboplatin and Paclitaxel x 3 Courses Followed by Observation Versus Weekly Maintenance Low Dose Paclitaxel in Patients with Early Stage Ovarian Carcinoma: a Gynecologic Oncology Group Study. Gynecologic Oncology. Available at: [Link]

  • Blake, D. G., et al. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Dekhne, A. S., et al. (2021). Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy. Journal of Biological Chemistry. Available at: [Link]

  • Zhou, X., et al. (2005). Cell cycle dependent antagonistic interactions between paclitaxel and carboplatin in combination therapy. Cancer Biology & Therapy. Available at: [Link]

  • National Center for Biotechnology Information. (2015). Diagnosis and Treatment. In Ovarian Cancers. National Academies Press (US). Available at: [Link]

  • Wang, N., et al. (2022). Design, synthesis and biological evaluation of 7-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-2,3-dihydro-1H-inden-1-one derivatives as potent FAK inhibitors for the treatment of ovarian cancer. European Journal of Medicinal Chemistry. Available at: [Link]

  • Nayeen, M. J., et al. (2019). Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism. Molecular Pharmacology. Available at: [Link]

  • Zhang, Y., et al. (2022). Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. Frontiers in Pharmacology. Available at: [Link]

  • Katinas, J. M., et al. (2022). Targeted therapy of pyrrolo[2,3-d]pyrimidine antifolates in a syngeneic mouse model of high grade serous ovarian cancer and the impact on the tumor microenvironment. Scientific Reports. Available at: [Link]

  • Vento, R., et al. (2021). In Vitro and In Vivo Evaluation of the Effects of Drug 2c and Derivatives on Ovarian Cancer Cells. International Journal of Molecular Sciences. Available at: [Link]

  • McCabe, N., et al. (2020). The Role of ATR Inhibitors in Ovarian Cancer: Investigating Predictive Biomarkers of Response. Cancers. Available at: [Link]

  • Katinas, J. M., et al. (2022). Targeted therapy of pyrrolo[2,3-d]pyrimidine antifolates in a syngeneic mouse model of high grade serous ovarian cancer and the impact on the tumor microenvironment. Scientific Reports. Available at: [Link]

Sources

A Tale of Two Scaffolds: A Comparative Analysis of Pyrrolo[3,4-d]pyrimidine and Pyrrolo[2,3-d]pyrimidine Cores for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that dictates the trajectory of a drug discovery program. Among the myriad of heterocyclic systems, pyrrolopyrimidines have emerged as a privileged class, demonstrating a remarkable breadth of biological activities. The constitutional isomers of this family, particularly pyrrolo[3,4-d]pyrimidine and pyrrolo[2,3-d]pyrimidine, offer distinct structural and electronic features that translate into divergent pharmacological profiles. This guide provides a comprehensive comparative analysis of these two pivotal cores, offering researchers, scientists, and drug development professionals a data-driven foundation for informed scaffold selection.

Part 1: At a Glance: Structural and Physicochemical Distinctions

The seemingly subtle shift in the fusion of the pyrrole and pyrimidine rings between the [2,3-d] and [3,4-d] isomers results in significant changes in their three-dimensional shape, electronic distribution, and, consequently, their physicochemical properties. The pyrrolo[2,3-d]pyrimidine core, often referred to as 7-deazapurine, is a well-established bioisostere of adenine, a fundamental component of ATP. This resemblance has been a cornerstone of its extensive exploration as a kinase inhibitor.[1] In contrast, the pyrrolo[3,4-d]pyrimidine scaffold presents a different arrangement of hydrogen bond donors and acceptors, leading to interactions with a different set of biological targets.

A summary of the key computed physicochemical properties of the parent cores is presented below, providing a quantitative basis for our comparison.

PropertyPyrrolo[2,3-d]pyrimidinePyrrolo[3,4-d]pyrimidineData Source
Molecular Formula C₆H₅N₃C₆H₅N₃PubChem[2][3]
Molecular Weight 119.12 g/mol 119.12 g/mol PubChem[2][3]
XLogP3-AA 0.70.4PubChem[2][4]
Topological Polar Surface Area (TPSA) 41.6 Ų41.6 ŲPubChem[2][4]
Hydrogen Bond Donor Count 11PubChem[2][4]
Hydrogen Bond Acceptor Count 22PubChem[2][4]
Complexity 104104PubChem[2][4]

While the basic physicochemical parameters of the unsubstituted cores are identical, the different placement of the nitrogen atoms and the C-N bonds significantly influences the vectoral presentation of these properties, which in turn affects how substituted analogs interact with biological macromolecules.

Part 2: Synthetic Accessibility: A Comparative Overview

The synthetic routes to these two scaffolds are well-established, with both offering a degree of flexibility for derivatization. However, the nature of the available starting materials and the cyclization strategies differ, which can be a key consideration in the early stages of a project.

Synthesis of the Pyrrolo[2,3-d]pyrimidine Core

The construction of the pyrrolo[2,3-d]pyrimidine scaffold can be broadly categorized into two main approaches: formation of the pyrimidine ring onto a pre-existing pyrrole or, conversely, construction of the pyrrole ring onto a pyrimidine template. A common and versatile method involves the use of a substituted 2-amino-3-cyanopyrrole, which can be cyclized with various one-carbon synthons to form the pyrimidine ring.

Pyrrolo[2,3-d]pyrimidine Synthesis cluster_0 Pyrimidine Ring Formation 2-Amino-3-cyanopyrrole 2-Amino-3-cyanopyrrole Pyrrolo[2,3-d]pyrimidin-4-one Pyrrolo[2,3-d]pyrimidin-4-one 2-Amino-3-cyanopyrrole->Pyrrolo[2,3-d]pyrimidin-4-one Cyclization One-carbon synthon Formic Acid / Formamide 4-Chloro-pyrrolo[2,3-d]pyrimidine 4-Chloro-pyrrolo[2,3-d]pyrimidine Pyrrolo[2,3-d]pyrimidin-4-one->4-Chloro-pyrrolo[2,3-d]pyrimidine Activation Chlorination POCl3 4-Amino-pyrrolo[2,3-d]pyrimidine 4-Amino-pyrrolo[2,3-d]pyrimidine 4-Chloro-pyrrolo[2,3-d]pyrimidine->4-Amino-pyrrolo[2,3-d]pyrimidine Derivatization Nucleophilic Substitution R-NH2

Caption: General synthetic workflow for pyrrolo[2,3-d]pyrimidine derivatives.

Synthesis of the Pyrrolo[3,4-d]pyrimidine Core

The synthesis of the pyrrolo[3,4-d]pyrimidine scaffold often commences from a suitably substituted pyrrole, such as a 3-amino-4-cyanopyrroline.[5] Cyclization with reagents like formamide, guanidine, or thiourea can then furnish the fused pyrimidine ring. Multicomponent reactions have also been developed for the efficient construction of this scaffold.

Pyrrolo[3,4-d]pyrimidine Synthesis cluster_1 Pyrimidine Ring Formation 3-Amino-4-cyanopyrroline 3-Amino-4-cyanopyrroline Dihydropyrrolo[3,4-d]pyrimidine Dihydropyrrolo[3,4-d]pyrimidine 3-Amino-4-cyanopyrroline->Dihydropyrrolo[3,4-d]pyrimidine Cyclization Cyclizing Agent Formamide / Guanidine Pyrrolo[3,4-d]pyrimidine Pyrrolo[3,4-d]pyrimidine Dihydropyrrolo[3,4-d]pyrimidine->Pyrrolo[3,4-d]pyrimidine Final Step Aromatization Oxidation Pyrrolo[2,3-d]pyrimidine Biological Targets cluster_targets Key Kinase Targets cluster_outcomes Therapeutic Outcomes Pyrrolo[2,3-d]pyrimidine Core Pyrrolo[2,3-d]pyrimidine Core EGFR EGFR Pyrrolo[2,3-d]pyrimidine Core->EGFR Inhibits VEGFR VEGFR Pyrrolo[2,3-d]pyrimidine Core->VEGFR Inhibits JAK JAK Pyrrolo[2,3-d]pyrimidine Core->JAK Inhibits RET RET Pyrrolo[2,3-d]pyrimidine Core->RET Inhibits Axl Axl Pyrrolo[2,3-d]pyrimidine Core->Axl Inhibits Anti-cancer Anti-cancer EGFR->Anti-cancer VEGFR->Anti-cancer Anti-inflammatory Anti-inflammatory JAK->Anti-inflammatory RET->Anti-cancer Axl->Anti-cancer

Caption: Major kinase targets of pyrrolo[2,3-d]pyrimidine-based inhibitors.

Notable examples of drugs containing the pyrrolo[2,3-d]pyrimidine core include:

  • Tofacitinib: A Janus kinase (JAK) inhibitor for the treatment of rheumatoid arthritis.

  • Ruxolitinib: A JAK inhibitor used to treat myelofibrosis and polycythemia vera.

  • Baricitinib: Another JAK inhibitor for rheumatoid arthritis. [6]

Pyrrolo[3,4-d]pyrimidine: Exploring Alternative Therapeutic Avenues

In contrast to its more famous isomer, the pyrrolo[3,4-d]pyrimidine core has been explored for a different spectrum of biological activities. The arrangement of its hydrogen bonding functionalities does not lend itself as readily to broad-spectrum kinase inhibition. Instead, derivatives of this scaffold have shown promise as inhibitors of other enzyme classes and as antiviral agents.

Pyrrolo[3,4-d]pyrimidine Biological Targets cluster_targets Key Biological Targets cluster_outcomes Therapeutic Potential Pyrrolo[3,4-d]pyrimidine Core Pyrrolo[3,4-d]pyrimidine Core COX Cyclooxygenase (COX) Pyrrolo[3,4-d]pyrimidine Core->COX Inhibits HCV_NS5B HCV NS5B Polymerase Pyrrolo[3,4-d]pyrimidine Core->HCV_NS5B Inhibits Other_Enzymes Other Enzymes Pyrrolo[3,4-d]pyrimidine Core->Other_Enzymes Modulates Anti-inflammatory Anti-inflammatory COX->Anti-inflammatory Anti-viral Anti-viral HCV_NS5B->Anti-viral

Caption: Biological targets of pyrrolo[3,4-d]pyrimidine-based compounds.

Reported activities for pyrrolo[3,4-d]pyrimidine derivatives include:

  • Cyclooxygenase (COX) Inhibition: Certain spiro-fused pyrrolo[3,4-d]pyrimidines have demonstrated potent and selective inhibition of COX-2, suggesting potential as anti-inflammatory agents with a reduced risk of gastrointestinal side effects. [7][8]* Anti-HCV Activity: Derivatives of pyrrolo[3,4-d]pyrimidine-2,5-dione have been investigated as non-nucleoside inhibitors of the Hepatitis C virus (HCV) NS5B polymerase.

Part 4: Experimental Protocols: From Synthesis to Biological Evaluation

To provide a practical context for the preceding discussion, this section details representative experimental protocols for the synthesis of a key intermediate for each scaffold and for a relevant biological assay.

Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: A Key Intermediate

This protocol describes the synthesis of a versatile intermediate for the preparation of a wide range of 4-substituted pyrrolo[2,3-d]pyrimidine derivatives. [9] Step 1: Synthesis of 7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one

  • To a solution of 2-amino-1H-pyrrole-3-carbonitrile (1 eq.) in formic acid (10 vol.), add acetic anhydride (1.2 eq.) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into ice water and collect the precipitate by filtration.

  • Wash the solid with water and dry under vacuum to afford 7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one.

Step 2: Chlorination to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Suspend 7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one (1 eq.) in phosphorus oxychloride (5 vol.).

  • Add N,N-dimethylaniline (0.1 eq.) and heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol provides a general method for evaluating the inhibitory activity of compounds against COX-1 and COX-2 enzymes. [10] Materials:

  • Ovine COX-1 or human recombinant COX-2

  • Reaction Buffer (0.1 M Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Test compound dissolved in DMSO

  • Arachidonic acid (substrate)

  • 2 M HCl (to stop the reaction)

  • Prostaglandin E₂ (PGE₂) standard

  • LC-MS/MS system for analysis

Procedure:

  • Prepare the enzyme solution by diluting COX-1 or COX-2 in the reaction buffer containing heme.

  • In a reaction tube, add the reaction buffer, enzyme solution, and the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., celecoxib).

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding arachidonic acid to a final concentration of 5 µM.

  • Incubate for exactly 2 minutes at 37°C.

  • Terminate the reaction by adding 2 M HCl.

  • Quantify the amount of PGE₂ produced using a validated LC-MS/MS method.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

Conclusion

The comparative analysis of the pyrrolo[3,4-d]pyrimidine and pyrrolo[2,3-d]pyrimidine cores reveals two scaffolds with distinct yet equally valuable profiles for drug discovery. The pyrrolo[2,3-d]pyrimidine core, as a proven bioisostere of adenine, remains a dominant scaffold in the pursuit of kinase inhibitors, with a rich history of clinical success. Conversely, the pyrrolo[3,4-d]pyrimidine core offers exciting opportunities in less explored therapeutic areas, such as anti-inflammatory and antiviral applications. The choice between these two isomers will ultimately depend on the specific biological target and the desired therapeutic outcome. A thorough understanding of their respective chemical and biological nuances, as outlined in this guide, is paramount for the rational design of the next generation of therapeutics based on these versatile pyrrolopyrimidine scaffolds.

References

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC. Available at: [Link].

  • Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR kinase inhibitors: a comprehensive SAR review. PubMed. Available at: [Link].

  • 7H-Pyrrolo(2,3-d)pyrimidine. PubChem. Available at: [Link].

  • Pyrrolopyrimidine. PubChem. Available at: [Link].

  • 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-. PubChem. Available at: [Link].

  • 7H-Pyrrolo[3,4-d]pyrimidine. PubChem. Available at: [Link].

  • An Expeditious Synthesis of Pyrrolo[3,4-d]pyrimidine-2,4-dione from Uracil. ResearchGate. Available at: [Link].

  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PubMed Central. Available at: [Link].

  • Synthesis of some new pyrrolo[2,3-d]pyrimidine-4-amines. ResearchGate. Available at: [Link].

  • New routes for the synthesis of pyrrolo-[3,2-d]- and -[2,3-d]-pyrimidine systems starting from a common pyrrole derivative. RSC Publishing. Available at: [Link].

  • Substituted pyrrolo[3,4-d]pyrimidines: their preparation from 3-amino-4-cyano-3-pyrrolines. Journal of the Chemical Society C: Organic (RSC Publishing). Available at: [Link].

  • Substituted pyrrolo[3,4-d]pyrimidines: their preparation from 3-amino-4-cyano-3-pyrrolines. Sci-Hub. Available at: [Link].

  • Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. RSC Publishing. Available at: [Link].

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. Available at: [Link].

  • Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism. PubMed. Available at: [Link].

  • Synthesis of fused pyrrolo[3,4-d]tetrahydropyrimidine derivatives by proline-catalyzed multicomponent reaction. Sci-Hub. Available at: [Link].

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. Available at: [Link].

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. Available at: [Link].

  • FDA‐approved medications containing pyrrolo[2, 3‐d] pyrimidine and 1,... ResearchGate. Available at: [Link].

  • Discovery of pyrrolo[2,3-d]pyrimidine derivatives as potent Axl inhibitors: Design, synthesis and biological evaluation. PubMed. Available at: [Link].

  • Structural and Biological Investigations for a Series of N-5 Substituted Pyrrolo[3,2- d]pyrimidines as Potential Anti-Cancer Therapeutics. PubMed. Available at: [Link].

  • Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Auctores Journals. Available at: [Link].

  • The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021. PubMed. Available at: [Link].

  • Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents. PMC. Available at: [Link].

  • Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. RSC Publishing. Available at: [Link].

Sources

A Senior Application Scientist's Guide to Benchmarking 2-Methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one Against Approved Kinase Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Superior Kinase Inhibitors in Oncology

In the landscape of modern oncology, the development of small molecule kinase inhibitors remains a cornerstone of targeted therapy. The pyrrolo[3,4-d]pyrimidine scaffold has emerged as a promising framework for the design of novel kinase inhibitors, demonstrating potential for high potency and selectivity. This guide provides a comprehensive framework for the preclinical benchmarking of a novel pyrrolo[3,4-d]pyrimidine derivative, 2-Methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one (hereafter referred to as Compound X ), against established, FDA-approved drugs.

While specific biological data for Compound X is not yet publicly available, its core structure is analogous to compounds known to target protein kinases. Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key regulator in the DNA damage response, has been identified as a target for some 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives.[1] Furthermore, the broader class of pyrrolopyrimidines has been extensively investigated as inhibitors of various kinases, including those implicated in cancer.[2]

For the purpose of this illustrative guide, we will benchmark Compound X against approved inhibitors of the Epidermal Growth Factor Receptor (EGFR), a well-validated target in non-small cell lung cancer (NSCLC). This will provide a robust and relevant context for evaluating its potential as an anti-cancer agent. The principles and methodologies outlined herein are, however, broadly applicable to other kinase targets.

This guide is structured to provide not just protocols, but the scientific rationale behind the experimental choices, ensuring a thorough and logical approach to the evaluation of a novel compound. We will proceed through a tiered screening process, from initial in vitro enzymatic assays to cellular and in vivo models, to build a comprehensive profile of Compound X's efficacy and selectivity.

I. Foundational In Vitro Evaluation: Potency and Selectivity

The initial phase of benchmarking focuses on the direct interaction between Compound X and its putative kinase target, as well as off-target kinases to assess its selectivity.

A. Target Engagement: In Vitro Kinase Assay

The first critical step is to determine if Compound X can inhibit the activity of our chosen target kinase, EGFR, and to quantify its potency (IC50). A widely used method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[3]

Experimental Protocol: In Vitro EGFR Kinase Assay

  • Reagent Preparation : Prepare a reaction buffer containing Tris-HCl, MgCl2, BSA, and DTT. Prepare serial dilutions of Compound X, a first-generation EGFR inhibitor (e.g., Gefitinib), and a third-generation inhibitor (e.g., Osimertinib) in DMSO. The final DMSO concentration in the assay should be kept below 1%.

  • Kinase Reaction : In a 96-well plate, add the reaction buffer, recombinant human EGFR protein, and the substrate (a poly-Glu,Tyr peptide).

  • Compound Addition : Add the serially diluted compounds and controls to the respective wells. Include "no inhibitor" and "no enzyme" controls.

  • Initiation : Start the kinase reaction by adding ATP to a final concentration of 10 µM. Incubate at 30°C for 60 minutes.[4]

  • Detection : Stop the reaction and measure ADP production using a commercial ADP detection kit according to the manufacturer's instructions.

  • Data Analysis : Calculate the percentage of kinase inhibition for each compound concentration relative to the "no inhibitor" control. Plot the inhibition data against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

B. Assessing Selectivity: Kinase Panel Screening

A potent inhibitor is of limited therapeutic value if it is not selective. Off-target kinase inhibition can lead to toxicity. Therefore, it is crucial to screen Compound X against a panel of other kinases. This is typically performed by specialized contract research organizations (CROs) that maintain large panels of purified kinases. The results are often presented as a percentage of inhibition at a fixed concentration (e.g., 1 µM) and as IC50 values for any significantly inhibited kinases.

Logical Framework for Kinase Selectivity Profiling

TargetEngagement A Seed NCI-H1975 cells B Starve cells to reduce basal signaling A->B C Pre-treat with Compound X or approved drugs B->C D Stimulate with EGF C->D E Lyse cells and collect protein D->E F Western Blot for p-EGFR, EGFR, p-AKT, AKT, p-ERK, ERK E->F G Analyze band intensities F->G

Caption: Step-by-step workflow for Western blot analysis.

III. In Vivo Evaluation: Pharmacokinetics and Efficacy

Promising candidates from in vitro and cellular assays must be evaluated in animal models to assess their pharmacokinetic properties and anti-tumor efficacy.

A. Pharmacokinetic (PK) Studies

PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of a drug, which are critical for establishing a dosing regimen for efficacy studies. [5][6] Experimental Protocol: Murine Pharmacokinetic Study

  • Animal Model : Use female BALB/c mice.

  • Drug Administration : Administer Compound X via intravenous (IV) and oral (PO) routes. A typical study design involves multiple time points with 3-4 mice per time point. [7]3. Blood Sampling : Collect blood samples at specified time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) via submandibular or saphenous vein bleeding. [5]4. Plasma Analysis : Process the blood to plasma and analyze the concentration of Compound X using LC-MS/MS.

  • Data Analysis : Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (%F).

B. In Vivo Efficacy: Xenograft Tumor Model

The definitive preclinical test of an anti-cancer compound is its ability to inhibit tumor growth in vivo. A patient-derived xenograft (PDX) or a cell line-derived xenograft (CDX) model is used. [8][9] Experimental Protocol: NCI-H1975 Xenograft Model

  • Animal Model : Use immunodeficient mice (e.g., NOD-scid gamma mice).

  • Tumor Implantation : Subcutaneously implant NCI-H1975 cells mixed with Matrigel into the flank of each mouse. [10]3. Tumor Growth and Randomization : Monitor tumor growth. When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment groups (Vehicle, Compound X, Osimertinib).

  • Dosing : Administer the compounds daily via oral gavage at predetermined doses based on PK and tolerability studies.

  • Monitoring : Measure tumor volume and body weight 2-3 times per week.

  • Endpoint : At the end of the study (e.g., 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic biomarkers via Western blot or immunohistochemistry).

  • Data Analysis : Calculate the tumor growth inhibition (TGI) for each treatment group and assess the statistical significance of the results.

IV. Data Summary and Comparison

The data generated from these experiments should be compiled into clear, comparative tables to facilitate an objective assessment of Compound X against the approved drugs.

Table 1: In Vitro and Cellular Benchmarking Data (Hypothetical)

ParameterCompound XGefitinib (1st Gen)Osimertinib (3rd Gen)
EGFR IC50 (nM) 5251
Selectivity Score vs. Kinase Y >100~50>200
NCI-H1975 GI50 (nM) 15>100010

Table 2: In Vivo Benchmarking Data (Hypothetical)

ParameterCompound XOsimertinib
Oral Bioavailability (%) 4560
Plasma Half-life (hours) 812
Tumor Growth Inhibition (%) 8595
Body Weight Change (%) -2-3

V. Conclusion and Future Directions

This guide outlines a rigorous, multi-tiered approach to benchmarking the novel pyrrolo[3,4-d]pyrimidine derivative, Compound X, against established EGFR inhibitors. The causality behind this experimental design is to build a comprehensive data package that moves logically from molecular interaction to cellular function and finally to in vivo efficacy and safety. Each protocol is designed to be self-validating through the inclusion of appropriate controls and established comparators.

Based on the hypothetical data presented, Compound X demonstrates promising activity, with potent inhibition of EGFR, excellent selectivity, and strong efficacy in a third-generation EGFR inhibitor-sensitive cell line and xenograft model. Its profile appears superior to first-generation inhibitors and comparable, though slightly less potent in vivo, to the third-generation inhibitor Osimertinib.

Future studies should focus on a broader selectivity profiling, evaluation against other EGFR mutant cell lines, and formal toxicology studies. The data generated through this benchmarking process will be critical in making an informed decision about the continued development of Compound X as a potential best-in-class therapeutic agent.

References

  • In vitro kinase assay. (2023). protocols.io. [Link]

  • Murine Pharmacokinetic Studies. (2018). PMC - NIH. [Link]

  • Drugs Targeting EGFR. (2025). GO2 for Lung Cancer. [Link]

  • Treatment options for EGFR and resistance to treatment. EGFR Positive UK. [Link]

  • New PARP Inhibitor Approved for Breast Cancer. (2018). The AACR. [Link]

  • FDA-approved CDK4/6 inhibiting drugs. ResearchGate. [Link]

  • FDA- and EMA-Approved Tyrosine Kinase Inhibitors in Advanced EGFR-Mutated Non-Small Cell Lung Cancer: Safety, Tolerability, Plasma Concentration Monitoring, and Management. (2020). PMC - PubMed Central. [Link]

  • PARP Inhibitors: What They Are, Types & Side Effects. Cleveland Clinic. [Link]

  • PARP Inhibitors: Where Are We in 2020 and What's Coming Next?. (2020). Crown Bioscience Blog. [Link]

  • Are the Three Approved CDK4/6 Inhibitors Truly Different?. (2022). Oncology News Central. [Link]

  • What Are CDK4/6 Inhibitors?. Breast Cancer.org. [Link]

  • What are the brand names of CDK4/6 (Cyclin-Dependent Kinase 4/6) inhibitors used in breast cancer treatment?. (2025). Dr.Oracle. [Link]

  • List of EGFR inhibitors (anti-EGFR). Drugs.com. [Link]

  • CDK Inhibitors and FDA: Approved and Orphan. (2023). PMC - PubMed Central. [Link]

  • Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. (2021). PMC - NIH. [Link]

  • In vitro NLK Kinase Assay. (2018). PMC - NIH. [Link]

  • PARP inhibitor. Wikipedia. [Link]

  • An Overview of PARP Inhibitors for the Treatment of Breast Cancer. (2020). PMC - PubMed Central. [Link]

  • Murine Pharmacokinetic Studies. (2018). PubMed - NIH. [Link]

  • In vitro assay for cyclin-dependent kinase activity in yeast. CORE. [Link]

  • In vitro kinase assay. (2022). Bio-protocol. [Link]

  • Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. (2022). PubMed. [Link]

  • From lab to animal facility: A complete guide for tumor xenograft model creation. (2025). ResearchGate. [Link]

  • Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. (2022). PMC - NIH. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

  • Pharmacokinetics Protocol – Rodents. UNMC. [Link]

  • Pk/bio-distribution. MuriGenics. [Link]

  • Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Bio-Techne. [Link]

  • Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. (2024). Semantic Scholar. [Link]

  • Xenograft Model for Cancer Drug Discovery. TheraIndx. [Link]

  • Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. (2025). ResearchGate. [Link]

  • Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. (2024). RSC Publishing. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). PMC. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives. (2021). PubMed. [Link]

  • Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors. (2022). PubMed. [Link]

  • Targeting dihydrofolate reductase: Design, synthesis and biological evaluation of novel 6-substituted pyrrolo[2,3-d]pyrimidines as nonclassical antifolates and as potential antitumor agents. (2019). PubMed. [Link]

Sources

A Senior Application Scientist's Guide to Validating Phosphorylation Inhibition by 2-Methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one using Western Blot

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of kinase inhibitor discovery, the identification of a promising small molecule is merely the first step. The critical subsequent phase involves rigorous validation of its biological activity and specificity. This guide addresses the validation of a novel compound, 2-Methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one . The pyrrolopyrimidine scaffold is a privileged structure in kinase inhibitor design, frequently targeting cyclin-dependent kinases (CDKs). For instance, related 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one cores have been developed as highly selective CDK2 inhibitors[1].

Given this structural precedent, this guide will proceed with the scientifically-grounded hypothesis that our compound of interest is a putative inhibitor of CDK2. Our primary objective is to validate its ability to inhibit phosphorylation of a key downstream CDK2 substrate, the Retinoblastoma (Rb) protein, using the robust and widely accessible Western blot technique.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a self-validating and trustworthy protocol. We will compare the performance of our test compound against a well-characterized CDK2 inhibitor, Roscovitine , as a positive control, and a selective CDK4/6 inhibitor, Palbociclib , to assess specificity.

Scientific Background: The CDK2-Retinoblastoma Signaling Axis

Progression through the G1 to S phase of the cell cycle is a tightly regulated process orchestrated by the activity of CDK2 in complex with Cyclin E. A primary function of the active CDK2/Cyclin E complex is the hyperphosphorylation of the Retinoblastoma tumor suppressor protein (Rb)[2]. In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, sequestering them and repressing the transcription of genes required for DNA synthesis. Upon phosphorylation by CDK2 at specific serine residues (e.g., Ser807/811), Rb undergoes a conformational change, releasing E2F and permitting the cell to commit to DNA replication and enter the S phase[3].

Inhibition of CDK2 is therefore expected to decrease Rb phosphorylation, maintaining it in its active, growth-suppressive state. This provides a direct, measurable biomarker for assessing the intracellular efficacy of a putative CDK2 inhibitor.

CDK2_Pathway CyclinE Cyclin E ActiveComplex CDK2/Cyclin E (Active Kinase) CyclinE->ActiveComplex forms complex with CDK2 CDK2 CDK2->ActiveComplex Rb_E2F Rb-E2F Complex (Transcription OFF) ActiveComplex->Rb_E2F Phosphorylates Rb TestCompound Test Compound (2-Methyl-6,7-dihydro-3H- pyrrolo[3,4-d]pyrimidin-4(5H)-one) TestCompound->ActiveComplex Inhibits Roscovitine Roscovitine (Positive Control) Roscovitine->ActiveComplex Palbociclib Palbociclib (Specificity Control) pRb p-Rb (Phosphorylated) E2F E2F Released (Transcription ON) pRb->E2F S_Phase S Phase (DNA Replication) E2F->S_Phase

Caption: The CDK2-Rb signaling pathway and points of inhibitor intervention.

Principle of the Assay: A Self-Validating Western Blot Approach

The core of this validation assay is the ratiometric analysis of phosphorylated Rb (p-Rb) relative to the total Rb protein population. This is a critical, self-validating aspect of the protocol. Simply observing a decrease in the p-Rb signal is insufficient, as this could result from protein degradation or changes in overall expression. By probing the same membrane for both the phospho-specific form and the total protein, we can normalize the phosphorylation signal, ensuring that any observed decrease is a direct result of kinase inhibition[4][5].

A crucial, often overlooked, step is the preservation of the protein's phosphorylation state upon cell lysis. Cellular phosphatases are highly active and can rapidly dephosphorylate target proteins, leading to false-negative results. Therefore, the lysis buffer must be supplemented with a cocktail of phosphatase inhibitors.

Experimental Design and Workflow

Our experimental design is structured to provide a comprehensive comparison. We will utilize an Rb-proficient cancer cell line, such as MCF-7 breast cancer cells[4], and expose them to a dose-response of our test compound. Including a positive control (Roscovitine) confirms that the assay system is responsive to known CDK2 inhibition. The specificity control (Palbociclib, a CDK4/6 inhibitor) is essential to demonstrate that our test compound preferentially targets the CDK2 pathway over other related cell cycle kinases[6].

WB_Workflow start Start culture 1. Culture MCF-7 Cells start->culture treat 2. Treat with Inhibitors (Test Compound, Roscovitine, Palbociclib, Vehicle) culture->treat lyse 3. Cell Lysis (with Phosphatase/Protease Inhibitors) treat->lyse quantify 4. Protein Quantification (BCA Assay) lyse->quantify sds_page 5. SDS-PAGE quantify->sds_page transfer 6. Protein Transfer (to PVDF Membrane) sds_page->transfer block 7. Blocking (5% BSA in TBST) transfer->block ab1 8. Primary Antibody Incubation (anti-p-Rb & anti-Rb) block->ab1 Overnight, 4°C ab2 9. Secondary Antibody Incubation (HRP-conjugated) ab1->ab2 1 hour, RT detect 10. Signal Detection (ECL Reagent) ab2->detect analyze 11. Densitometry & Analysis (Ratio of p-Rb / Total Rb) detect->analyze end End analyze->end

Caption: The comprehensive workflow for validating kinase inhibition via Western blot.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Inhibitor Treatment
  • Cell Seeding: Plate MCF-7 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Culture in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂.

  • Inhibitor Preparation: Prepare stock solutions of the test compound, Roscovitine, and Palbociclib in DMSO. A typical stock concentration is 10 mM.

  • Treatment: When cells reach the desired confluency, replace the old media with fresh media containing the inhibitors at the desired final concentrations (e.g., a 7-point dose curve from 10 µM to 1 nM) or a vehicle control (DMSO, at a volume equivalent to the highest inhibitor concentration).

  • Incubation: Incubate the cells for a predetermined period, typically 24 hours, to allow for effects on the cell cycle and target phosphorylation[4].

Protocol 2: Cell Lysis and Protein Quantification
  • Preparation: Place culture dishes on ice and aspirate the media.

  • Wash: Gently wash the cells once with 1 mL of ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis: Add 100 µL of ice-cold RIPA Lysis Buffer supplemented with a protease and phosphatase inhibitor cocktail to each well[7][8].

  • Harvest: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation & Clarification: Incubate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube.

  • Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions. This step is crucial for ensuring equal protein loading in the next stage.

Protocol 3: Western Blotting
  • Sample Preparation: Based on the protein quantification, dilute each sample with 4x SDS-PAGE sample buffer to a final concentration of 1-2 µg/µL. Heat the samples at 95°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis: Load 20-30 µg of protein per lane onto a 4-15% precast polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. Successful transfer can be confirmed by staining the membrane with Ponceau S.

  • Blocking: To prevent non-specific antibody binding, block the membrane with 5% w/v Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Note: Avoid using non-fat dry milk for blocking when probing for phosphoproteins, as casein is a phosphoprotein and can cause high background.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle agitation in a solution of primary antibodies diluted in 5% BSA/TBST. Use a combination of a rabbit anti-phospho-Rb (Ser807/811) antibody and a mouse anti-total Rb antibody. Using antibodies from different host species allows for simultaneous detection with species-specific secondary antibodies.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane for 1 hour at room temperature with HRP-conjugated anti-rabbit and anti-mouse secondary antibodies, diluted in the blocking buffer.

  • Signal Detection: After final washes with TBST, incubate the membrane with an Enhanced Chemiluminescence (ECL) detection reagent and capture the signal using a digital imager or X-ray film[7].

Data Analysis and Interpretation

The captured image should show two bands per lane: one corresponding to p-Rb and the other to total Rb.

  • Densitometry: Quantify the band intensity for both p-Rb and total Rb in each lane using image analysis software (e.g., ImageJ).

  • Normalization: For each sample, calculate the ratio of the p-Rb signal to the total Rb signal. This normalized value represents the level of Rb phosphorylation.

  • Comparison: Normalize all calculated ratios to the vehicle control (set to 100% or 1.0) to determine the percent inhibition for each compound concentration.

  • Dose-Response Curve: Plot the percent inhibition against the log of the inhibitor concentration to generate a dose-response curve and calculate the IC₅₀ value.

Expected Results: A Comparative Data Summary

The following table presents a hypothetical but expected outcome from this experiment, demonstrating the successful validation of a potent and selective CDK2 inhibitor.

TreatmentConcentration (µM)Normalized p-Rb/Total Rb Ratio (Arbitrary Units)% Inhibition of Phosphorylation (Relative to Vehicle)
Vehicle (DMSO) -1.000%
Test Compound 0.010.8515%
0.10.4852%
10.1288%
100.0595%
Roscovitine 0.010.9010%
(Positive Control)0.10.5545%
10.1882%
100.0991%
Palbociclib 0.010.982%
(Specificity Control)0.10.955%
10.928%
100.8911%

Comparative Analysis and Discussion

The hypothetical data clearly illustrates the power of this comparative approach.

  • Test Compound Efficacy: The test compound, this compound, shows a robust, dose-dependent decrease in the phosphorylation of Rb. Its performance is comparable to, or in this example slightly better than, the known CDK2 inhibitor Roscovitine. This result strongly supports our initial hypothesis that the compound functions as a potent CDK2 inhibitor within a cellular context.

  • Assay Validation: The strong inhibitory effect of the positive control, Roscovitine, validates the entire experimental system. It confirms that the MCF-7 cells, the antibodies, and the overall protocol are capable of detecting CDK2 inhibition.

  • Specificity: The specificity control, Palbociclib, shows minimal effect on Rb phosphorylation at the CDK2-specific sites. This is a crucial finding. It suggests that the inhibitory activity of our test compound is selective for CDK2 and does not broadly affect other major cell cycle kinases like CDK4/6. This provides an early indication of a favorable selectivity profile, a highly desirable characteristic in drug development.

Conclusion

This guide provides a comprehensive, scientifically-grounded framework for validating the inhibitory activity of this compound. By hypothesizing a target based on chemical structure and employing a rigorous, multi-control Western blot protocol, we can generate clear, interpretable, and trustworthy data. This ratiometric analysis of a downstream substrate's phosphorylation state is a cornerstone technique for confirming target engagement in a cellular environment. The successful execution of this experimental plan provides a strong foundation for further preclinical development, enabling confident decision-making for promising new therapeutic candidates.

References

  • Jorda, R., et al. (2021). Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. Molecules. Retrieved from [Link]

  • Al-Salama, Z. T. (2023). Targeting CDK2 and other novel cell cycle targets for breast cancer therapy. Frontiers in Oncology. Retrieved from [Link]

  • Ule, A., et al. (2013). Measurement of Cdk1/Cyclin B Kinase Activity by Specific Antibodies and Western Blotting. Methods in Molecular Biology. Retrieved from [Link]

  • Ule, A., et al. (2013). A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes. FEBS Letters. Retrieved from [Link]

  • Garrido-Castro, A. C., et al. (2023). Distinct mechanisms through which CDK2 catalytic inhibitors can suppress cell cycle progression. Molecular & Cellular Oncology. Retrieved from [Link]

  • Wikipedia. (n.d.). CDK inhibitor. Retrieved from [Link]

  • Cell Signaling Technology. (2021). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. YouTube. Retrieved from [Link]

  • Furet, P., et al. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.